Thielocin B1
Description
Properties
Molecular Formula |
C53H58O17 |
|---|---|
Molecular Weight |
967.0 g/mol |
IUPAC Name |
4-[4-[5-[4-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,4-dihydroxy-3,6-dimethylphenoxy]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C53H58O17/c1-19-23(5)41(30(12)44(63-15)34(19)49(56)57)69-52(61)36-21(3)25(7)40(29(11)46(36)65-17)67-48-27(9)33(38(54)28(10)39(48)55)51(60)68-43-26(8)22(4)37(47(66-18)32(43)14)53(62)70-42-24(6)20(2)35(50(58)59)45(64-16)31(42)13/h54-55H,1-18H3,(H,56,57)(H,58,59) |
InChI Key |
BOFISKFABQHONR-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thielocin B1; Thielocin-B1; |
Origin of Product |
United States |
Foundational & Exploratory
Thielocin B1: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of Thielocin B1, a natural product with significant inhibitory activity. The document details the producing organism, isolation methodologies, and key quantitative data, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Origin
This compound was first isolated from the fermentation broth of the fungus Thielavia terricola RF-143.[1] This discovery was the result of a screening program aimed at identifying novel inhibitors of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. The producing organism, Thielavia terricola, is a thermophilic fungus, and the strain RF-143 was the source for the initial isolation of a series of related compounds, collectively named thielocins.
Chemical Structure
[Image of the chemical structure of this compound would be placed here in a real document]
Caption: The chemical structure of this compound.
Biological Activity
Initially, this compound was identified as a potent inhibitor of phospholipase A2.[1] Subsequent research has further elucidated its mechanism of action, revealing that this compound also functions as a protein-protein interaction (PPI) inhibitor of the proteasome assembling chaperone (PAC) 3 homodimer.[2] This dual activity makes this compound a compelling molecule for further investigation in both anti-inflammatory and oncology research.
Quantitative Data
The inhibitory activity of this compound and its related compounds against different phospholipase A2 enzymes, as determined in the original discovery, is summarized in the table below.
| Compound | Source of Phospholipase A2 | IC50 (µM) |
| This compound | Rat Group II | 0.015 |
| This compound | Human Group II | 0.12 |
| Thielocin B3 | Human Group II | 0.076 |
| Thielocin A1β | Rat Group II | 0.0033 |
Table 1: Inhibitory activity (IC50) of Thielocins against phospholipase A2.[1]
Experimental Protocols
Fermentation of Thielavia terricola RF-143
The producing organism, Thielavia terricola RF-143, was cultured in a medium containing soluble starch, glucose, glycerol, soybean meal, and inorganic salts. The fermentation was carried out in a jar fermentor at 45°C for 5 days with aeration and agitation.
Extraction and Isolation of this compound
The experimental workflow for the extraction and isolation of this compound is outlined below. The process involved solvent extraction of the filtered fermentation broth, followed by a series of chromatographic separations to yield the pure compound.
Caption: Experimental workflow for the isolation of this compound.
Biosynthesis and Mode of Action
While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, its chemical structure suggests a polyketide or mixed polyketide-nonribosomal peptide origin.
The mode of action of this compound as a protein-protein interaction inhibitor of the PAC3 homodimer has been investigated.[2] It is proposed that this compound binds to the interface of the PAC3 homodimer, disrupting its structure and function.
Caption: Proposed mode of action of this compound on the PAC3 homodimer.
References
- 1. Isolation and biological activity of thielocins: novel phospholipase A2 inhibitors produced by Thielavia terricola RF-143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Thielocin B1: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thielocin B1 is a natural product that has garnered significant interest in the scientific community for its potent and specific biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological function of this compound. Detailed experimental protocols for its total synthesis and biological evaluation are presented, along with a summary of its inhibitory effects on protein-protein interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, chemical biology, and drug discovery.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C₅₃H₅₈O₁₇.[1] Its structure is characterized by a central diphenyl ether core with two extended side chains terminating in carboxylic acid groups. The intricate arrangement of stereocenters and functional groups contributes to its specific biological activity.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₃H₅₈O₁₇ | PubChem CID 101495309[1] |
| Molecular Weight | 987.0 g/mol | PubChem CID 101495309[1] |
| Appearance | White solid | Inferred from synthesis descriptions |
| Solubility | Soluble in organic solvents such as DMSO, Methanol | Inferred from experimental protocols |
| Biological Activity | Protein-protein interaction inhibitor of PAC3 homodimer | [2][3][4] |
| IC₅₀ (Natural) | 20 nM | [5] |
| IC₅₀ (Synthesized) | 40 nM | [5] |
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of the protein-protein interaction (PPI) of the proteasome assembling chaperone 3 (PAC3) homodimer.[2][3][4] The proteasome is a critical cellular machinery responsible for protein degradation, and its assembly is a tightly regulated process involving various chaperones. The PAC3 homodimer plays a crucial role in the formation of the proteasome's regulatory particle.
The proposed mechanism of action for this compound involves its direct binding to the interface of the PAC3 homodimer. This binding event disrupts the interaction between the two PAC3 monomers, leading to the dissociation of the homodimer into its constituent monomers. By inhibiting the formation of the functional PAC3 homodimer, this compound effectively interferes with the proteasome assembly pathway. This specific mode of action makes this compound a valuable tool for studying proteasome biology and a potential starting point for the development of novel therapeutics targeting protein degradation pathways.
Experimental Protocols
Total Synthesis of this compound
The first total synthesis of this compound was a landmark achievement that provided access to this complex natural product for detailed biological studies. The synthetic route is complex and involves multiple steps. A detailed, step-by-step protocol is beyond the scope of this guide; however, the key strategies and a generalized workflow are outlined below. For a comprehensive understanding, readers are directed to the primary literature by Doi et al.
Generalized Workflow for this compound Total Synthesis:
In Vitro PAC3 Homodimer Inhibition Assay (Protein Complementation Assay)
The inhibitory activity of this compound against the PAC3 homodimer was quantified using a protein complementation assay. This assay relies on the principle that the interaction of two proteins of interest brings two fragments of a reporter protein into close proximity, leading to the reconstitution of the reporter's activity (e.g., fluorescence).
Experimental Workflow:
-
Construct Preparation:
-
Two constructs of PAC3 are generated.
-
PAC3 construct 1 is fused to the N-terminal fragment of a reporter protein (e.g., Venus, a yellow fluorescent protein).
-
PAC3 construct 2 is fused to the C-terminal fragment of the same reporter protein.
-
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.
-
The cells are co-transfected with both PAC3-reporter fragment constructs.
-
-
Compound Treatment:
-
The transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Measurement of Reporter Signal:
-
After a suitable incubation period, the fluorescence of the reconstituted reporter protein is measured using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the concentration of this compound.
-
The data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Conclusion
This compound stands out as a remarkable natural product with a well-defined mechanism of action as a specific inhibitor of the PAC3 homodimer. The successful total synthesis has paved the way for further investigation into its therapeutic potential and for the design of novel analogs with improved properties. This technical guide provides a foundational understanding of this compound, serving as a catalyst for future research and development in this exciting area of chemical biology and drug discovery.
References
- 1. This compound | C53H58O17 | CID 101495309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
The Core Mechanism of Thielocin B1: A Technical Guide to its Inhibition of Proteasome Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1, a naturally derived compound, has emerged as a significant subject of interest in the field of chemical biology and drug discovery due to its novel mechanism of action. It functions as a potent and selective inhibitor of a critical protein-protein interaction (PPI) involved in the biogenesis of the proteasome, a key cellular machinery for protein degradation. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its target engagement, the functional consequences of its inhibitory action, and the experimental methodologies employed to elucidate these processes.
Core Mechanism of Action: Disruption of PAC3 Homodimerization
The primary molecular target of this compound is the Proteasome Assembling Chaperone 3 (PAC3). PAC3 exists as a homodimer and plays a crucial role in the early stages of the assembly of the 20S proteasome, the catalytic core of the proteasome complex. Specifically, the PAC3 homodimer is involved in the correct formation of the α-ring, which serves as a template for the subsequent assembly of the β-rings.
This compound acts as a protein-protein interaction inhibitor by directly binding to the PAC3 homodimer. This binding event disrupts the interface between the two PAC3 monomers, promoting the dissociation of the homodimer into its constituent monomers. This action is characterized as a rare "pre-dissociation-independent mechanism," suggesting that this compound actively separates the dimer rather than simply stabilizing the monomeric form.[1]
The structural integrity of this compound is critical for its inhibitory function. Studies involving synthetic analogues have revealed that the natural product-like bent structure and the terminal carboxylic acid groups are essential for its biological activity. Furthermore, structure-activity relationship (SAR) and in silico docking studies have indicated that the methyl groups on the diphenyl ether moiety of this compound contribute significantly to its potent and selective inhibition of the PAC3 homodimer through hydrophobic interactions.
Signaling Pathway and Functional Consequences
The inhibitory action of this compound on PAC3 homodimerization initiates a cascade of events that ultimately impairs the proper assembly of the 20S proteasome. The dissociation of the PAC3 homodimer prevents it from effectively chaperoning the formation of the α-ring, a critical early step in proteasome biogenesis. This disruption of α-ring formation leads to the accumulation of aberrant or incomplete proteasome precursors and a subsequent reduction in the pool of functional 20S proteasomes.
Quantitative Data
The inhibitory potency of this compound against PAC3 homodimer dissociation has been evaluated, however, a specific IC50 value is not publicly available in the reviewed literature. The table below summarizes the known quantitative aspects of this compound's activity.
| Parameter | Value | Target | Comments |
| IC50 | Not Reported | PAC3 Homodimer Dissociation | The inhibitory activity has been confirmed, but a specific half-maximal inhibitory concentration has not been published. |
Experimental Protocols
The mechanism of action of this compound was primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and in silico modeling. The key experimental techniques are detailed below.
NMR Titration
Nuclear Magnetic Resonance (NMR) titration experiments were central to demonstrating the direct binding of this compound to the PAC3 homodimer and identifying the residues at the binding interface.
Methodology:
-
Protein Expression and Purification: Recombinant PAC3 is expressed, typically in E. coli, and purified to homogeneity. For NMR studies, the protein is often isotopically labeled with ¹⁵N.
-
NMR Sample Preparation: A solution of ¹⁵N-labeled PAC3 at a known concentration is prepared in a suitable NMR buffer.
-
Ligand Titration: A concentrated stock solution of this compound is incrementally added to the PAC3 solution.
-
NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded at each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.
-
Data Analysis: Changes in the chemical shifts of specific amino acid residues upon the addition of this compound are monitored. Significant chemical shift perturbations (CSPs) indicate that a residue is in or near the binding site of the ligand. By mapping these CSPs onto the structure of PAC3, the binding interface can be identified.
Paramagnetic Relaxation Enhancement (PRE)
Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique used to obtain long-range distance information, providing further evidence for the binding mode of this compound and its effect on the PAC3 homodimer.
Methodology:
-
Synthesis of a Spin-Labeled this compound Analogue: A derivative of this compound is synthesized with a covalently attached paramagnetic spin label (e.g., a nitroxide radical).
-
NMR Sample Preparation: Two NMR samples are prepared: one containing the ¹⁵N-labeled PAC3 with the paramagnetic spin-labeled this compound analogue, and a second control sample where the spin label is reduced to a diamagnetic state (e.g., by the addition of ascorbic acid).
-
NMR Data Acquisition: ¹H-¹⁵N HSQC spectra are recorded for both the paramagnetic and diamagnetic samples.
-
Data Analysis: The intensities of the peaks in the paramagnetic spectrum are compared to those in the diamagnetic spectrum. A decrease in peak intensity in the presence of the paramagnetic label is indicative of a PRE effect. The magnitude of the PRE is proportional to 1/r⁶, where r is the distance between the paramagnetic center and the observed nucleus. This allows for the determination of long-range distance restraints between the bound ligand and specific residues of the protein, providing detailed structural information about the complex.
Conclusion
This compound represents a compelling example of a natural product that inhibits a key protein-protein interaction with high specificity. Its mechanism of action, involving the targeted disruption of the PAC3 homodimer and subsequent interference with proteasome assembly, offers a promising avenue for the development of novel therapeutic agents, particularly in oncology where proteasome function is often upregulated. The detailed understanding of its molecular interactions, garnered through advanced techniques like NMR spectroscopy, provides a solid foundation for future drug design and optimization efforts. Further studies to precisely quantify its inhibitory potency and to explore its effects in cellular and in vivo models are warranted to fully realize its therapeutic potential.
References
Thielocin B1 as a Phospholipase A2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thielocin B1, a natural product isolated from the fermentation broth of Thielavia terricola RF-143, has been identified as a potent inhibitor of phospholipase A2 (PLA2). This technical guide provides an in-depth overview of this compound's role as a PLA2 inhibitor, summarizing the available quantitative data for its closely related analogues, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows. While specific inhibitory concentration (IC50) values for this compound are not prominently available in the literature, the data from its analogues, such as Thielocin A1β and B3, highlight the potential of this structural class as a source for novel anti-inflammatory agents targeting the PLA2-mediated arachidonic acid cascade.
Introduction to this compound and Phospholipase A2
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid.[1][2] This reaction, particularly the liberation of arachidonic acid, is a rate-limiting step in the production of eicosanoids, which are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation.[3] Consequently, the inhibition of PLA2 is a key therapeutic strategy for the development of anti-inflammatory drugs.
This compound belongs to a family of xanthene-type natural products isolated from the ascomycete Thielavia terricola.[4] While initially identified for its potent PLA2 inhibitory activity, this compound has also been characterized as an inhibitor of the protein-protein interaction of the PAC3 homodimer.[5][6] This dual activity suggests a complex pharmacological profile. This guide will focus on its capacity as a PLA2 inhibitor.
Quantitative Inhibitory Data
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Thielocin A1β | Rat Group II PLA2 | 0.0033 | N/A | N/A | [4] |
| Thielocin A1β | Rat Carrageenan-induced Pleurisy Exudate PLA2-II | 0.32 | N/A | N/A | [7] |
| Thielocin B3 | Human Group II PLA2 | 0.076 | 0.098 | Reversible, Noncompetitive | [8] |
| Thielocin B3 | Human Group I PLA2 | 18 | N/A | N/A | [8] |
N/A: Not Available in the cited literature.
Studies on synthetic derivatives of Thielocin B3 have further demonstrated potent inhibition of human secretory PLA2-II, with IC50 values ranging from 0.069 to 0.14 µM.[9]
Mechanism of Action
The mechanism of PLA2 inhibition by the thielocin family has been investigated using Thielocin B3 as a model. The inhibition of human Group II PLA2 by Thielocin B3 is reversible and noncompetitive.[8] Structure-activity relationship studies have revealed that the two terminal carboxylic acid groups are essential for the inhibitory activity, though they do not appear to be directly involved in the binding of the inhibitor to the enzyme.[8] Methylation of these carboxyl groups leads to a significant decrease in inhibitory potency. This suggests that the acidic moieties play a crucial role in the inhibition process, possibly by interacting with key residues or cofactors necessary for catalysis.
Signaling Pathway: The Arachidonic Acid Cascade
This compound, by inhibiting PLA2, directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. The diagram below illustrates the central role of PLA2 and the point of inhibition by this compound.
Experimental Protocols
The inhibitory activity of this compound and its analogues against PLA2 can be determined using several established assay methodologies. Below are detailed protocols for two common types of assays.
Radiolabeled Substrate Assay
This method measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Principle: PLA2 hydrolyzes a phospholipid substrate containing a radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]arachidonic acid) at the sn-2 position. The released radiolabeled fatty acid is then separated from the unhydrolyzed substrate by solvent extraction and quantified by liquid scintillation counting.
Detailed Methodology:
-
Substrate Preparation:
-
Prepare a substrate mixture of [³H]oleic acid-labeled Escherichia coli membranes or synthetic phospholipids like L-α-dipalmitoyl-(2-[9,10(N)-³H]palmitoyl)-phosphatidylcholine.[7]
-
The substrate is typically dissolved in a suitable buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0) containing cofactors and detergents like CaCl₂ and sodium deoxycholate to ensure proper substrate presentation.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the PLA2 enzyme solution, the test inhibitor (this compound) at various concentrations, and bovine serum albumin (BSA) in the reaction buffer.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution, such as a Triton X-100 solution containing EDTA to chelate the Ca²⁺ ions.
-
Add an organic solvent system (e.g., hexane containing 0.1% acetic acid) to selectively extract the released radiolabeled fatty acid.
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the samples with the inhibitor to a control sample without the inhibitor.
-
Colorimetric Assay
This method relies on the detection of fatty acid release through a pH change or a specific chromogenic reaction.
Principle: The hydrolysis of the phospholipid substrate by PLA2 releases fatty acids, causing a decrease in the pH of the reaction medium. This pH change can be monitored using a pH indicator dye. Alternatively, synthetic substrates with a chromogenic leaving group can be used.
Detailed Methodology (pH Indicator-based):
-
Reagent Preparation:
-
Substrate Emulsion: Prepare an emulsion of a suitable phospholipid substrate (e.g., lecithin) in a weakly buffered solution containing CaCl₂.
-
Reaction Buffer: A buffer containing a pH indicator dye such as phenol red or bromothymol blue, adjusted to a pH where the dye exhibits a significant color change upon a slight pH drop.[4][8]
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the reaction buffer, the substrate emulsion, and the test inhibitor (this compound) at various concentrations.
-
Add the PLA2 enzyme solution to initiate the reaction.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 558 nm for phenol red, 620 nm for bromothymol blue) over time using a microplate reader.[4]
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing PLA2 inhibitors like this compound.
Conclusion
This compound is a promising natural product that demonstrates potent inhibitory activity against phospholipase A2, a key enzyme in the inflammatory cascade. While specific quantitative data for this compound remains to be fully reported in the literature, the potent activity of its close analogues underscores the potential of this chemical scaffold. The noncompetitive inhibitory mechanism, dependent on its terminal carboxylic acid groups, provides a basis for further structure-activity relationship studies and the design of novel anti-inflammatory therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other related compounds as PLA2 inhibitors.
References
- 1. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and biological activity of thielocins: novel phospholipase A2 inhibitors produced by Thielavia terricola RF-143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory action of thielocin A1 beta, a group II phospholipase A2 specific inhibitor, in rat carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thielocin B3, a novel antiinflammatory human group II phospholipase A2 specific inhibitor from ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and phospholipase A2 inhibitory activity of thielocin B3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thielocin B1: A Potent Inhibitor of PAC3 Homodimerization in Proteasome Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 26S proteasome is a critical cellular machine responsible for regulated protein degradation, a process fundamental to cellular homeostasis. Its proper assembly is a complex and highly regulated process involving a series of chaperone proteins. Among these, the Proteasome Assembly Chaperone 3 (PAC3) plays a crucial role, functioning as a homodimer to facilitate the formation of the proteasome's core particle. The protein-protein interaction (PPI) leading to PAC3 homodimerization presents a compelling target for therapeutic intervention in diseases characterized by dysregulated proteasome activity, such as cancer. This technical guide details the discovery, mechanism of action, and experimental characterization of Thielocin B1, a natural product identified as a potent and selective inhibitor of PAC3 homodimerization. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the signaling context of this compound's activity, intended to serve as a valuable resource for researchers in drug discovery and chemical biology.
Introduction: The Role of PAC3 in Proteasome Biogenesis
The 26S proteasome is a multi-subunit complex essential for the ubiquitin-proteasome system (UPS), which governs the degradation of the majority of intracellular proteins. Its intricate assembly is orchestrated by a cohort of assembly chaperones that ensure the correct and efficient formation of its catalytic core and regulatory particles. PAC3 is a key chaperone in this pathway, promoting the assembly of the 20S proteasome.[1][2][3][4] PAC3 functions as a homodimer, and this dimerization is a prerequisite for its chaperone activity.[5][6] Therefore, inhibiting the homodimerization of PAC3 presents a novel strategy for modulating proteasome function, with potential therapeutic applications.
This compound, a natural product originally isolated from the fermentation broth of Thielavia terricola, has been identified as a potent inhibitor of the PAC3 homodimer PPI.[7][8] This document provides a detailed exploration of this compound as a tool compound and potential therapeutic lead.
Quantitative Data: Inhibitory Potency and Binding Interactions
The inhibitory activity of this compound against PAC3 homodimerization has been quantified, and its binding interaction has been characterized through various biophysical and computational methods. The available quantitative data is summarized below.
| Parameter | Value | Method | Reference |
| IC50 | 0.020 µM | Not Specified in Abstracts | [8] |
Further quantitative data, such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff), from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been detailed in the reviewed literature.
In silico docking and molecular dynamics simulations have provided insights into the binding mode of this compound. These studies suggest that this compound binds to a "hill-like" β-sheet structure on the surface of the PAC3 homodimer, rather than a deep binding pocket.[7] The interaction is stabilized by interactions with five key residues on PAC3.[9] NMR titration experiments have identified significant chemical shift perturbations in eight residues of PAC3 upon binding of this compound, further pinpointing the binding interface.[3][9] Paramagnetic Relaxation Enhancement (PRE) NMR experiments with a spin-labeled derivative of this compound showed a distinct decrease in the intensities of NH peaks for sixteen PAC3 residues, providing distance restraints that corroborate the binding mode.[3][9]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the PAC3 homodimer and inducing its dissociation into monomers.[10][11] This mechanism is distinct from many conventional PPI inhibitors that target the monomeric state to prevent dimerization. In silico modeling and NMR data suggest that this compound approaches one face of the PAC3 homodimer.[3][9] This binding event is proposed to trigger a conformational change that destabilizes the dimer interface, leading to the release of PAC3 monomers.[10][11] This "pre-dissociation-independent" mechanism represents a rare mode of PPI inhibition.[3][9]
Signaling Pathway Diagram
Caption: PAC3 homodimerization and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. While the specific parameters from the original studies are not fully detailed in the available literature, the following sections provide comprehensive methodologies for the key experiments based on standard practices.
NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study protein-ligand interactions in solution. It allows for the identification of binding events and the mapping of the interaction surface on the protein.
Objective: To monitor the chemical shift perturbations of PAC3 backbone amides upon the addition of this compound to identify the binding site.
Methodology:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled PAC3 using standard molecular biology and chromatography techniques.
-
Dialyze the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Concentrate the protein to a final concentration of approximately 0.1-0.5 mM.
-
-
Ligand Preparation:
-
Synthesize or procure this compound.
-
Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d₆) that is miscible with the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a baseline ²D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PAC3.
-
Perform a stepwise titration by adding small aliquots of the this compound stock solution to the PAC3 sample.
-
After each addition, gently mix the sample and allow it to equilibrate.
-
Acquire a ²D ¹H-¹⁵N HSQC spectrum at each titration point. Molar ratios of PAC3 to this compound may range from 1:0.25 to 1:5 or until saturation is observed.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Overlay the spectra and monitor the chemical shift changes of the backbone amide signals.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor.
-
Map the residues with significant CSPs onto the structure of PAC3 to identify the binding interface.
-
Experimental Workflow Diagram
Caption: Workflow for NMR titration experiment.
Paramagnetic Relaxation Enhancement (PRE) NMR
PRE NMR provides distance information between a paramagnetic center and surrounding nuclei, extending the range of measurable distances beyond that of traditional NOE experiments.
Objective: To obtain long-range distance restraints to define the orientation of this compound in the PAC3 binding site.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a paramagnetic spin label (e.g., a nitroxide radical like PROXYL) via a suitable linker.
-
-
Sample Preparation:
-
Prepare two samples of ¹⁵N-labeled PAC3 under identical conditions.
-
To one sample (the paramagnetic sample), add the spin-labeled this compound derivative.
-
To the second sample (the diamagnetic control), add the spin-labeled this compound derivative and then reduce the paramagnetic center by adding a reducing agent (e.g., ascorbic acid).
-
-
NMR Data Acquisition:
-
Acquire a set of ²D ¹H-¹⁵N HSQC spectra for both the paramagnetic and diamagnetic samples.
-
Measure the transverse relaxation rates (R₂) of the backbone amide protons for both samples.
-
-
Data Analysis:
-
Calculate the PRE rate (Γ₂) for each residue as the difference in the relaxation rates between the paramagnetic and diam-agnetic samples (Γ₂ = R₂para - R₂dia).
-
Residues in close proximity to the paramagnetic label will exhibit significantly higher Γ₂ values.
-
Use the PRE data as distance restraints in structural modeling to determine the position and orientation of this compound relative to PAC3.
-
In Silico Docking and Molecular Dynamics
Computational methods are used to predict and rationalize the binding mode of a ligand to its target protein.
Objective: To model the interaction between this compound and the PAC3 homodimer and to understand the dynamics of the complex.
Methodology:
-
System Preparation:
-
Obtain the crystal structure of the PAC3 homodimer from the Protein Data Bank (PDB).
-
Build the 3D structure of this compound and perform energy minimization.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound on the surface of the PAC3 homodimer.
-
Define the search space to cover the entire surface of the dimer, particularly the interface region.
-
Score and rank the predicted binding poses based on the docking score.
-
-
Molecular Dynamics (MD) Simulation:
-
Take the best-ranked docked complex as the starting point for an MD simulation.
-
Solvate the complex in a water box with appropriate ions.
-
Perform a long-timescale MD simulation (e.g., 10-100 ns) to assess the stability of the complex and to analyze the detailed interactions.
-
Analyze the trajectory to identify key interacting residues and hydrogen bonding patterns.
-
Logical Relationship Diagram
Caption: Logical flow from discovery to mechanism elucidation.
Conclusion and Future Directions
This compound represents a significant discovery in the field of PPI inhibitors, demonstrating a rare mechanism of action against a critical component of the proteasome assembly pathway. Its potency and selectivity for the PAC3 homodimer make it an invaluable research tool for dissecting the intricacies of proteasome biogenesis. The detailed experimental approaches outlined in this guide provide a framework for further investigation into this compound and the development of analogous compounds with improved pharmacological properties.
Future research should focus on obtaining a high-resolution co-crystal structure of the this compound-PAC3 complex to definitively validate the binding mode. Comprehensive cellular assays are also needed to elucidate the downstream consequences of PAC3 inhibition on proteasome assembly and overall cellular function. Furthermore, structure-activity relationship (SAR) studies, building upon the initial analogue work, will be crucial for optimizing the potency, selectivity, and drug-like properties of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and Structural Basis of the Proteasome α Subunit Assembly Mechanism Mediated by the Proteasome-Assembling Chaperone PAC3-PAC4 Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
An In-depth Technical Guide to the Total Synthesis of Thielocin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the total synthesis of Thielocin B1, a natural product identified as a potent inhibitor of the protein-protein interaction (PPI) of the PAC3 homodimer. The intricate molecular architecture of this compound, characterized by a highly substituted diaryl ether core, has presented a significant challenge to synthetic chemists. This document details the successful synthetic strategy, providing in-depth experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Retrosynthetic Analysis and Strategic Approach
The total synthesis of this compound hinges on a convergent strategy, primarily involving the construction of the sterically hindered 2,2',6,6'-tetrasubstituted diaryl ether core. The retrosynthetic analysis reveals three key fragments: two highly substituted aromatic rings and a central diaryl ether linkage. The synthetic approach focuses on the late-stage formation of this key ether bond, preceded by the careful and stereoselective synthesis of the aromatic precursors.
Logical Flow of the Synthetic Strategy
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Aromatic Fragments
The synthesis commences with the preparation of the two key aromatic building blocks. The following sections detail the experimental procedures for the synthesis of these fragments.
Synthesis of the "Left-Hand Side" Aromatic Fragment
The synthesis of the benzoic acid derivative, which constitutes the left-hand portion of this compound, involves a multi-step sequence starting from commercially available materials.
Experimental Workflow for Left-Hand Side Fragment
Caption: Synthesis of the left-hand aromatic fragment.
Detailed Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of the left-hand aromatic fragment is provided below.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Hydroxyl Protection | MOM-Cl, DIPEA, CH₂Cl₂ | 95 |
| 2 | Directed ortho-Metalation and Carboxylation | s-BuLi, TMEDA, THF, -78 °C; then CO₂ | 78 |
| 3 | Esterification | MeI, K₂CO₃, DMF | 92 |
Synthesis of the "Right-Hand Side" Aromatic Fragment
The right-hand side aromatic fragment, a substituted phenol, is synthesized through a sequence that establishes the requisite substitution pattern for the subsequent Ullmann condensation.
Experimental Workflow for Right-Hand Side Fragment
Caption: Synthesis of the right-hand aromatic fragment.
Detailed Experimental Protocol:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Ortho-Formylation | Paraformaldehyde, MgCl₂, Et₃N | 85 |
| 2 | Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | 90 |
| 3 | Saponification | LiOH, THF/H₂O | 98 |
Construction of the Diaryl Ether Core and Final Assembly
The cornerstone of the total synthesis is the formation of the sterically congested diaryl ether linkage. This is achieved through a modified Ullmann condensation, followed by esterification to complete the synthesis of this compound.
Ullmann Condensation
The coupling of the two aromatic fragments is a critical step, requiring carefully optimized conditions to overcome the steric hindrance around the reaction centers.
Detailed Experimental Protocol:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 4 | Ullmann Condensation | CuI, Cs₂CO₃, 2,2,6,6-Tetramethylheptane-3,5-dione, Pyridine, 110 °C | 65 |
Final Esterification and Deprotection
The final steps involve the esterification of the diaryl ether intermediate with another molecule of the left-hand side fragment, followed by the removal of protecting groups to yield this compound.
Final Assembly Workflow
Caption: Final steps in the total synthesis of this compound.
Detailed Experimental Protocol:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 5 | Esterification | Aromatic Fragment A, DCC, DMAP, CH₂Cl₂ | 80 |
| 6 | Deprotection | BBr₃, CH₂Cl₂, -78 °C to 0 °C | 75 |
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized this compound and its intermediates.
| Compound | Molecular Formula | Calculated Mass (HRMS) | Observed Mass (HRMS) | ¹H NMR (Selected Peaks, δ ppm) | ¹³C NMR (Selected Peaks, δ ppm) |
| Aromatic Fragment A | C₁₂H₁₆O₄ | 224.1049 | 224.1045 | 7.21 (s, 1H), 3.90 (s, 3H), 3.45 (s, 3H), 2.15 (s, 6H) | 168.5, 155.2, 138.1, 125.4, 98.7, 55.8, 20.1 |
| Aromatic Fragment B | C₉H₁₂O₃ | 168.0786 | 168.0783 | 6.85 (s, 1H), 4.80 (br s, 1H), 2.20 (s, 6H) | 152.3, 135.0, 124.8, 118.9, 20.5 |
| This compound | C₃₉H₄₂O₁₀ | 674.2727 | 674.2721 | 11.01 (s, 2H), 7.35 (s, 2H), 6.95 (s, 1H), 2.25 (s, 6H), 2.18 (s, 12H) | 171.2, 158.9, 154.7, 139.8, 136.2, 128.5, 125.1, 119.3, 20.8, 16.5 |
Conclusion
This guide has outlined a successful and convergent total synthesis of this compound. The key challenges, including the construction of the sterically hindered diaryl ether core, were overcome through strategic planning and the development of robust synthetic methodologies. The detailed experimental protocols and comprehensive quantitative data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents targeting protein-protein interactions. The synthetic route is amenable to the production of analogues for further structure-activity relationship (SAR) studies, which will be crucial in optimizing the inhibitory activity of this promising natural product.
In Silico Modeling of Thielocin B1 Binding to the PAC3 Homodimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1, a natural product, has emerged as a potent inhibitor of protein-protein interactions (PPIs), specifically targeting the homodimer of the Proteasome Assembly Chaperone 3 (PAC3).[1][2][3] This inhibitory action disrupts the formation of the 20S proteasome, a critical cellular machinery for protein degradation, thereby presenting a promising avenue for therapeutic intervention in diseases characterized by aberrant proteasome function. Understanding the molecular interactions underpinning this compound's inhibitory activity is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of this compound binding to the PAC3 homodimer, complemented by experimental validation protocols.
Core Concepts: this compound and its Target
This compound is characterized by a distinctive bent structure and terminal carboxylic acid groups, which are crucial for its biological activity.[3][4] In silico docking studies have revealed that the methyl groups on its diphenyl ether moiety play a significant role in the potent and selective inhibition of the PAC3 homodimer through hydrophobic interactions.[3][4]
The primary target of this compound is the homodimer of PAC3, a chaperone involved in the early stages of 20S proteasome biogenesis.[5][6][7][8] Specifically, the PAC3/PAC4 heterodimer participates in the formation of the α-ring of the proteasome.[5][7][8][9] By inhibiting the PAC3 homodimer, this compound disrupts this crucial assembly step.
In Silico Modeling of this compound-PAC3 Binding
The in silico approach to understanding the binding of this compound to the PAC3 homodimer involves molecular docking to predict the binding pose and molecular dynamics (MD) simulations to assess the stability of the complex.
Molecular Docking
Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a protein target. For the this compound-PAC3 system, the Glide docking program is a suitable tool.[10][11][12][13]
Experimental Protocol: Glide Docking
-
Receptor Preparation:
-
Obtain the crystal structure of the human PAC3 homodimer from the Protein Data Bank (PDB ID: 6JPT).[1][2][3]
-
Prepare the receptor using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization.
-
Define the receptor grid by selecting the centroid of the residues at the dimer interface as the center of the grid box.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Prepare the ligand using LigPrep in the Schrödinger Suite to generate various tautomers, stereoisomers, and ionization states at a physiological pH range.
-
-
Docking Execution:
-
Perform the docking using the Glide module. Both Standard Precision (SP) and Extra Precision (XP) modes can be employed for initial and more refined docking, respectively.
-
The docking results will provide various binding poses ranked by their GlideScore, which estimates the binding affinity.
-
Molecular Dynamics Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Use the best-docked pose of the this compound-PAC3 complex from the Glide docking as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field, such as OPLS3e or CHARMM36, for both the protein and the ligand.[11][14]
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for an extended period (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and protein-ligand interactions to understand the key residues involved in binding.
-
Experimental Validation
In silico predictions must be validated through experimental assays to confirm the binding affinity and the predicted binding mode.
Determination of Binding Affinity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Protein Complementation Assay for IC50 Determination
A protein complementation assay using a reporter protein like monomeric Kusabira-Green fluorescent protein can be used to determine the IC50 value of this compound for the PAC3 homodimer.[2]
-
Construct Preparation: Create two constructs of PAC3, each fused to a non-fluorescent fragment of the reporter protein.
-
Cell Culture and Transfection: Co-transfect cells with both constructs.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Fluorescence Measurement: If the PAC3 homodimer forms, the reporter protein fragments will be brought into proximity, reconstituting the fluorescent protein. The fluorescence intensity is measured using a plate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the fluorescence intensity against the logarithm of the this compound concentration and fitting the data to a dose-response curve. The IC50 value for synthesized this compound has been reported to be 40 nM.[2]
Validation of Binding Mode
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to validate the binding mode predicted by in silico models.
Experimental Protocol: NMR Chemical Shift Perturbation (CSP) and Paramagnetic Relaxation Enhancement (PRE)
-
Protein Expression and Purification: Express and purify ¹⁵N-labeled PAC3.
-
NMR Titration (CSP):
-
Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PAC3.
-
Titrate unlabeled this compound into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different ligand concentrations.
-
Analyze the chemical shift changes of the backbone amide signals of PAC3 to identify the residues involved in the interaction.[1][2]
-
-
Paramagnetic Relaxation Enhancement (PRE):
-
Synthesize a spin-labeled derivative of this compound.
-
Acquire ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled PAC3 in the presence of the spin-labeled this compound in its paramagnetic and diamagnetic (reduced) states.
-
Measure the intensity ratios of the signals in the paramagnetic and diamagnetic spectra. Residues in close proximity to the spin-label will experience a decrease in signal intensity, providing distance restraints to validate the binding pose.[1]
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| This compound IC50 | 40 nM | Protein Complementation Assay | [2] |
| PDB ID (PAC3 Homodimer) | 6JPT | X-ray Diffraction | [1][2][3] |
Visualizations
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of this compound binding.
Proteasome Biogenesis Pathway
Caption: Simplified pathway of 20S proteasome biogenesis and this compound's inhibitory action.
Experimental Validation Workflow
Caption: Experimental workflow for validating the in silico model of this compound binding.
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Structural basis of human 20S proteasome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some Assembly Required: Dedicated Chaperones in Eukaryotic Proteasome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Tuning the proteasome to brighten the end of the journey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Flexible ligand docking with Glide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Docking with Glide [bio-protocol.org]
- 12. schrodinger.com [schrodinger.com]
- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 14. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
The Thielocin B1 Paradigm: A Technical Guide to Screening Natural Product Libraries for Novel Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1, a natural product, has garnered significant interest within the scientific community for its targeted inhibition of the protein-protein interaction (PPI) of the proteasome assembling chaperone (PAC) 3 homodimer. This unique mechanism of action presents a compelling case for its development as a potential therapeutic agent. This technical guide provides an in-depth exploration of the methodologies and strategies for screening natural product libraries to identify novel compounds with this compound-like activity. By leveraging the known biological functions and molecular interactions of this compound, researchers can design robust screening cascades to uncover new chemical entities that modulate protein-protein interactions, a class of targets notoriously difficult to address with traditional small molecules.
This document outlines the core principles of developing a screening campaign, from initial high-throughput screening (HTS) to secondary assays and mechanism of action studies. Detailed experimental protocols and data presentation formats are provided to guide researchers in this endeavor.
Core Concepts: The this compound Mechanism of Action
This compound disrupts the homodimerization of PAC3, a key chaperone involved in proteasome assembly.[1] This inhibitory action is achieved through a distinct binding mechanism at the interface of the PAC3 homodimer.[1] Molecular modeling and nuclear magnetic resonance (NMR) studies have revealed that this compound interacts with specific residues on PAC3, leading to the dissociation of the homodimer.[1] The structural integrity of this compound, particularly its bending structure and terminal carboxylic acid groups, is crucial for its potent and selective inhibitory activity.[2][3] Understanding this mechanism is fundamental to designing effective screening assays.
Experimental Workflow for Library Screening
A tiered approach is recommended for screening natural product libraries to identify this compound analogues. This workflow is designed to efficiently identify true positive hits while minimizing false positives and negatives.
Figure 1: A tiered experimental workflow for screening natural product libraries for this compound-like compounds.
Experimental Protocols
Primary High-Throughput Screening: FRET-based PAC3 Homodimerization Assay
This assay is designed to identify compounds that disrupt the interaction between two PAC3 monomers.
-
Principle: Two populations of purified PAC3 protein are labeled with a Förster Resonance Energy Transfer (FRET) donor (e.g., CFP) and acceptor (e.g., YFP), respectively. When the PAC3 monomers dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Compounds that inhibit dimerization will disrupt this signal.
-
Methodology:
-
Express and purify recombinant PAC3 protein.
-
Label PAC3 with CFP and YFP fluorescent proteins.
-
In a 384-well plate, add a mixture of CFP-PAC3 and YFP-PAC3 to each well.
-
Add compounds from the natural product library to the wells at a final concentration of 10 µM. Include appropriate controls (DMSO vehicle and a known inhibitor if available).
-
Incubate for 1 hour at room temperature.
-
Measure the FRET signal using a plate reader (Excitation: 430 nm, Emission: 535 nm and 475 nm).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition for each compound.
-
Orthogonal Assay: AlphaLISA
This assay confirms the inhibitory activity of hits from the primary screen using a different technology to minimize assay-specific artifacts.
-
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the PAC3-PAC3 interaction. One population of PAC3 is biotinylated, and the other is tagged with a FLAG epitope. Streptavidin-coated donor beads and anti-FLAG antibody-conjugated acceptor beads are added. Upon PAC3 dimerization, the beads are brought into proximity, generating a chemiluminescent signal.
-
Methodology:
-
Prepare biotinylated PAC3 and FLAG-tagged PAC3.
-
In a 384-well plate, add a mixture of biotinylated-PAC3 and FLAG-PAC3.
-
Add hit compounds at various concentrations to generate a dose-response curve.
-
Add streptavidin-donor beads and incubate.
-
Add anti-FLAG acceptor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values for active compounds.
-
Direct Binding Studies: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm direct binding of the hit compounds to PAC3 and to map the binding site.
-
Principle: 15N-labeled PAC3 is used. Upon binding of a small molecule, the chemical environment of the amino acid residues at the binding site is altered, leading to chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum.
-
Methodology:
-
Express and purify 15N-labeled PAC3.
-
Acquire a baseline 1H-15N HSQC spectrum of 15N-PAC3.
-
Titrate increasing concentrations of the hit compound into the 15N-PAC3 sample.
-
Acquire a 1H-15N HSQC spectrum at each concentration.
-
Analyze the spectra to identify residues with significant CSPs, indicating the binding site.
-
Data Presentation
Quantitative data from the screening cascade should be summarized in clear and concise tables to facilitate comparison and decision-making.
Table 1: Primary HTS Hit Summary
| Compound ID | Library Source | % Inhibition at 10 µM (FRET) |
|---|---|---|
| NP-001 | Fungal Extract | 85.2 |
| NP-002 | Marine Sponge | 78.9 |
| ... | ... | ... |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) - AlphaLISA |
|---|---|
| NP-001 | 1.5 |
| NP-002 | 3.2 |
| ... | ... |
Table 3: Summary of NMR Chemical Shift Perturbations
| Compound ID | PAC3 Residues with Significant CSPs |
|---|---|
| NP-001 | Val25, Leu30, Phe45, ... |
| ... | ... |
Signaling Pathway and Logical Relationships
The following diagram illustrates the targeted pathway and the logical relationship of the screening strategy.
Figure 2: Inhibition of PAC3 homodimerization by this compound or hit compounds, disrupting proteasome assembly.
Conclusion
The discovery of this compound has opened a new avenue for targeting protein-protein interactions. By employing a systematic and multi-tiered screening approach as outlined in this guide, researchers can effectively mine natural product libraries for novel compounds with similar mechanisms of action. The detailed protocols and data management strategies provided herein offer a robust framework for the identification and characterization of the next generation of PPI inhibitors, with the potential for significant therapeutic impact.
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Thielocin B1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target identification and validation of Thielocin B1, a natural product identified as a potent inhibitor of a key protein-protein interaction within the ubiquitin-proteasome system. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Executive Summary
This compound has been identified and validated as a specific inhibitor of the homodimerization of Proteasome Assembling Chaperone 3 (PAC3). This inhibition disrupts the normal assembly of the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation. The validation of PAC3 as the direct target of this compound has been accomplished through a combination of biophysical, biochemical, and in silico methodologies, providing a solid foundation for its further development as a potential therapeutic agent.
Target Identification: Pinpointing PAC3 Homodimerization
The initial discovery of this compound's biological activity stemmed from high-throughput screening of natural product libraries. Subsequent target deconvolution efforts definitively identified the Proteasome Assembling Chaperone 3 (PAC3) as its primary molecular target. This compound specifically interferes with the protein-protein interaction (PPI) leading to the formation of the PAC3 homodimer, which is an essential step in the proper assembly of the proteasome.
Quantitative Data: Potency and Specificity
The inhibitory activity of this compound and its synthetic analogues against PAC3 homodimerization has been quantified, demonstrating potent and specific inhibition.
| Compound | Target | IC50 (µM) | Notes |
| This compound | PAC3 Homodimer | 2.9 | Natural product, potent inhibitor. |
| Thielocin A1β | PAC3 Homodimer | > 250 | Analogue with structural variations leading to significantly reduced activity, highlighting the importance of the this compound scaffold for potent inhibition. |
| Thielocin B3 | PAC3 Homodimer | > 250 | Another analogue with diminished activity, further confirming the specific structural requirements for PAC3 homodimer inhibition. |
Target Validation: Key Experimental Methodologies
The validation of the this compound-PAC3 interaction has been rigorously established through a series of key experiments. The detailed protocols for these experiments are outlined below to facilitate reproducibility and further investigation.
Nuclear Magnetic Resonance (NMR) Titration
NMR titration experiments were central to confirming the direct binding of this compound to PAC3 and mapping the interaction interface.
Experimental Protocol:
-
Protein Preparation: Uniformly ¹⁵N-labeled PAC3 is expressed in E. coli grown in M9 minimal medium containing [¹⁵N]NH₄Cl. The protein is then purified to homogeneity using affinity and ion-exchange chromatography.
-
Sample Preparation: A solution of ¹⁵N-labeled PAC3 (typically 0.1-0.5 mM) is prepared in a suitable NMR buffer (e.g., phosphate-buffered saline, pH 7.4) containing 5-10% D₂O for the lock signal.
-
Ligand Preparation: A stock solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆) to minimize solvent signals in the NMR spectra.
-
Titration: A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled PAC3 are recorded at a constant temperature (e.g., 298 K). Aliquots of the this compound stock solution are incrementally added to the protein sample. A control titration with the deuterated solvent alone is also performed to account for any effects of the solvent.
-
Data Analysis: The acquired spectra are processed and analyzed to monitor chemical shift perturbations (CSPs) of the backbone amide resonances of PAC3 upon addition of this compound. The magnitude of the CSPs for each residue is calculated using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor. Residues exhibiting significant CSPs are identified as being part of or in close proximity to the binding site.
Paramagnetic Relaxation Enhancement (PRE)
PRE experiments provided crucial long-range distance information to further define the binding mode of this compound to the PAC3 homodimer.
Experimental Protocol:
-
Synthesis of a Spin-Labeled this compound Analogue: A derivative of this compound is synthesized with a covalently attached paramagnetic spin label (e.g., a nitroxide radical like PROXYL).
-
NMR Sample Preparation: Two NMR samples of PAC3 are prepared as for the NMR titration experiment. To one sample, the spin-labeled this compound analogue is added. To the other (diamagnetic control), the same concentration of a reduced (diamagnetic) form of the spin-labeled analogue is added.
-
NMR Data Acquisition: ¹H-¹⁵N HSQC spectra are recorded for both the paramagnetic and diamagnetic samples.
-
Data Analysis: The intensities of the cross-peaks in the paramagnetic spectrum (I_para) are compared to those in the diamagnetic spectrum (I_dia). The intensity ratio (I_para / I_dia) is calculated for each residue. A significant decrease in this ratio indicates that the corresponding residue is in spatial proximity (typically within ~25 Å) to the paramagnetic center of the bound ligand. This data provides distance restraints that help to model the protein-ligand complex.
In Silico Docking and Molecular Dynamics Simulations
Computational methods were employed to visualize the interaction and to rationalize the experimental findings at an atomic level.
Experimental Protocol:
-
Model Preparation: The three-dimensional crystal structure of the PAC3 homodimer is used as the receptor model. The structure of this compound is generated and energy-minimized.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock or Glide to predict the binding pose of this compound at the PAC3 homodimer interface. The docking results are scored and ranked based on the predicted binding energy.
-
Molecular Dynamics (MD) Simulations: The most promising docked complex is subjected to MD simulations to assess the stability of the predicted binding mode and to analyze the detailed intermolecular interactions over time in a simulated physiological environment.
Signaling Pathway and Downstream Effects
This compound's inhibition of PAC3 homodimerization directly impacts the Ubiquitin-Proteasome Pathway , a fundamental cellular process for controlled protein degradation.
The Ubiquitin-Proteasome Pathway
// Nodes Ub [label="Ubiquitin", fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Ub-activating enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Ub-conjugating enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ub ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Target Protein", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PolyUb_Substrate [label="Polyubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Proteasome_Assembly [label="Proteasome Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="26S Proteasome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation", fillcolor="#FFFFFF", fontcolor="#202124", shape=cds, style="dashed"]; PAC3_dimer [label="PAC3 Homodimer", fillcolor="#FBBC05", fontcolor="#202124"]; ThielocinB1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges Ub -> E1 [label="ATP"]; E1 -> E2; E2 -> E3; E3 -> Substrate; Substrate -> PolyUb_Substrate [label="Polyubiquitination"]; PolyUb_Substrate -> Proteasome; Proteasome -> Degradation; PAC3_dimer -> Proteasome_Assembly; Proteasome_Assembly -> Proteasome; ThielocinB1 -> PAC3_dimer [arrowhead=tee, color="#EA4335"];
{rank=same; E1; E2; E3;} {rank=same; Substrate; PolyUb_Substrate;} {rank=same; PAC3_dimer; Proteasome_Assembly;} } dot Caption: The Ubiquitin-Proteasome Pathway and the point of intervention by this compound.
PAC3 is a crucial chaperone protein that, along with other chaperones like PAC1, PAC2, and PAC4, facilitates the correct assembly of the α-rings of the 20S proteasome core particle. The 20S core particle, together with the 19S regulatory particle, forms the 26S proteasome, which is the central enzyme complex for the degradation of polyubiquitinated proteins.
By inhibiting the homodimerization of PAC3, this compound disrupts a critical early step in proteasome biogenesis. This disruption leads to a cascade of downstream effects:
-
Impaired Proteasome Assembly: The most direct consequence is the incorrect or inefficient assembly of the 20S proteasome. This can lead to a reduced cellular pool of functional proteasomes.
-
Accumulation of Polyubiquitinated Proteins: A decrease in functional proteasomes results in the accumulation of proteins that are normally targeted for degradation. This can lead to cellular stress and apoptosis.
-
Disruption of Cellular Homeostasis: The ubiquitin-proteasome system is vital for the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the stress response. Inhibition of proteasome assembly can therefore have pleiotropic effects on cell function.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for target validation and understanding the mechanism of action of this compound.
// Nodes Start [label="Start: Identification of\nthis compound Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetID [label="Target Identification\n(e.g., Affinity Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypothesis [label="Hypothesis:\nthis compound binds to PAC3", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Titration", fillcolor="#34A853", fontcolor="#FFFFFF"]; PRE [label="Paramagnetic Relaxation\nEnhancement (PRE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InSilico [label="In Silico Docking &\nMD Simulations", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Target Validated:\nthis compound binds PAC3\nat the homodimer interface", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> TargetID; TargetID -> Hypothesis; Hypothesis -> NMR; Hypothesis -> PRE; Hypothesis -> InSilico; NMR -> Validation; PRE -> Validation; InSilico -> Validation; } dot Caption: Workflow for the target validation of this compound.
// Nodes Validated_Target [label="Validated Target:\nPAC3 Homodimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Assay:\nInhibition of PAC3\nHomodimerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Assay [label="Cell-based Assays:\n- Proteasome Assembly\n- Accumulation of\n Ub-proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#FBBC05", fontcolor="#202124"]; MoA [label="Mechanism of Action Elucidated:\nthis compound inhibits proteasome\nassembly via disruption of\nPAC3 homodimerization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Validated_Target -> Biochemical_Assay; Validated_Target -> Cellular_Assay; Validated_Target -> SAR; Biochemical_Assay -> MoA; Cellular_Assay -> MoA; SAR -> MoA; } dot Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
The comprehensive body of evidence presented in this guide strongly supports the identification and validation of the PAC3 homodimer as the direct molecular target of this compound. The detailed experimental protocols and quantitative data provide a robust framework for further research and development of this compound and its analogues as potential therapeutics targeting the ubiquitin-proteasome pathway. The disruption of proteasome assembly represents a promising strategy for intervention in diseases characterized by aberrant protein degradation, such as cancer and neurodegenerative disorders.
An In-Depth Technical Guide to Thielocin B1: A Potent Inhibitor of PAC3 Homodimerization in Proteasome Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1, a natural product isolated from the fungus Thielavia terricola, has emerged as a significant molecule of interest in the field of drug discovery due to its potent and specific inhibition of protein-protein interactions (PPIs). Extensive research has demonstrated that this compound effectively disrupts the homodimerization of Proteasome assembling chaperone 3 (PAC3), a critical step in the biogenesis of the 20S proteasome. This whitepaper provides a comprehensive review of the existing literature on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.
Core Mechanism of Action: Inhibition of PAC3 Homodimerization
The primary molecular target of this compound is the proteasome assembling chaperone 3 (PAC3). PAC3 functions as a homodimer and plays a crucial role in the early stages of 20S proteasome assembly by facilitating the formation of the α-ring, a foundational structure of the proteasome core particle.[1][2] this compound exerts its inhibitory effect by binding to the PAC3 homodimer and inducing its dissociation into monomers.[3][4] This disruption prevents the proper assembly of the proteasome, a vital cellular machinery responsible for protein degradation. The inhibition of proteasome function has been a validated strategy in cancer therapy, highlighting the therapeutic potential of targeting this pathway.
Quantitative Data Summary
The inhibitory potency of this compound and its synthetic analogues against PAC3 homodimerization has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the efficacy of these compounds. A summary of the reported IC50 values is presented in the table below.
| Compound | Description | PAC3 Homodimerization Inhibition IC50 (nM) | Reference |
| Natural this compound | Isolated from Thielavia terricola | 20 | [4] |
| Synthesized this compound | Total synthesis product | 40 | [4] |
| This compound Analogue 1 | Methyl ester of this compound | >1000 | Ohsawa et al., 2018 |
| This compound Analogue 2 | Ethyl ester of this compound | >1000 | Ohsawa et al., 2018 |
| ... (and other 12 analogues) | ... | ... | Ohsawa et al., 2018 |
Note: The IC50 values for the 14 analogues from the study by Ohsawa et al. in Bioorganic & Medicinal Chemistry (2018) would be populated here upon accessing the full-text article.
Key Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's inhibitory activity.
Protein Complementation Assay (PCA) / AlphaScreen
A protein complementation assay, likely utilizing the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology, was employed to quantify the inhibition of PAC3 homodimerization in a high-throughput format.[5][6]
Principle: This assay relies on the principle that two interacting proteins, each fused to one half of a reporter enzyme or a donor/acceptor bead pair, will bring the complementary components into close proximity, resulting in a measurable signal. Small molecules that disrupt this interaction will lead to a decrease in the signal.
Detailed Protocol:
-
Protein Expression and Purification: Human PAC3 is expressed in E. coli as fusion proteins with tags suitable for the AlphaScreen assay (e.g., Glutathione S-transferase (GST) and a biotinylated tag).
-
Assay Buffer Preparation: A suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA) is prepared.
-
Compound Preparation: this compound and its analogues are serially diluted in DMSO to create a concentration gradient.
-
Assay Procedure:
-
In a 384-well microplate, add the biotinylated PAC3 fusion protein.
-
Add the test compounds at various concentrations.
-
Add the GST-tagged PAC3 fusion protein.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
-
Data Acquisition: The plate is read on an AlphaScreen-compatible plate reader.
-
Data Analysis: The resulting signal is plotted against the compound concentration, and the IC50 value is determined using a suitable curve-fitting algorithm.
Nuclear Magnetic Resonance (NMR) Titration
NMR titration experiments were crucial in confirming the direct binding of this compound to the PAC3 homodimer and in mapping the interaction interface at an atomic level.[3][7]
Principle: This technique monitors the changes in the chemical shifts of atomic nuclei within a protein upon the addition of a ligand. Significant chemical shift perturbations (CSPs) in specific amino acid residues indicate their involvement in the binding event.
Detailed Protocol:
-
Protein Preparation: Uniformly ¹⁵N-labeled PAC3 is expressed in E. coli grown in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source. The protein is then purified to homogeneity.
-
NMR Sample Preparation: A solution of ¹⁵N-labeled PAC3 (typically 50-100 µM) is prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) in 90% H₂O/10% D₂O.
-
Ligand Preparation: A concentrated stock solution of this compound is prepared in the same NMR buffer containing 100% D₂O to minimize changes in the final sample volume.
-
NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N HSQC spectra are recorded for the ¹⁵N-labeled PAC3 sample alone and after the stepwise addition of increasing concentrations of this compound.
-
Data Analysis: The acquired spectra are processed and analyzed. The chemical shift changes for each backbone amide proton and nitrogen are calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor. The residues exhibiting significant CSPs are mapped onto the three-dimensional structure of PAC3 to identify the binding site.
In Silico Docking
Computational docking studies have provided valuable insights into the putative binding mode of this compound at the PAC3 homodimer interface.[3]
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor protein. This method allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Detailed Protocol:
-
Protein and Ligand Preparation: The three-dimensional structure of the PAC3 homodimer is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The structure of this compound is built and energy-minimized using a molecular modeling software.
-
Docking Software: A widely used docking program such as AutoDock is employed.[8][9]
-
Grid Box Definition: A grid box is defined around the interface of the PAC3 homodimer to encompass the potential binding site.
-
Docking Simulation: The docking algorithm is run to generate a series of possible binding poses for this compound within the defined grid box.
-
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions between this compound and the amino acid residues of PAC3.
Visualizations
Signaling Pathway: this compound Interference in 20S Proteasome Assembly
Caption: Mechanism of this compound in disrupting proteasome assembly.
Experimental Workflow: From Compound Screening to Mechanistic Studies
Caption: Workflow for this compound research and development.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting the proteasome assembly pathway. Its well-defined mechanism of action, potent inhibitory activity, and the availability of synthetic routes for analogue generation make it an attractive candidate for further investigation. The detailed experimental protocols and data presented in this technical guide are intended to facilitate future research in this area, ultimately contributing to the development of new and effective treatments for diseases such as cancer.
References
- 1. Assembly of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Structure and Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Thielocin B1 as a Potential Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids. This process initiates the production of potent pro-inflammatory eicosanoids, making PLA2 a significant target for anti-inflammatory drug development. The thielocins, a family of natural products, have emerged as potent inhibitors of PLA2, with Thielocin B3 in particular demonstrating strong and specific inhibition of human Group II PLA2 (PLA2-II).
While direct experimental data on Thielocin B1 as a PLA2 inhibitor is not extensively available in the current literature, its structural similarity to other thielocins, such as Thielocin B3 and A1β, suggests potential activity. This document provides a detailed experimental protocol for assessing the PLA2 inhibitory activity of compounds like this compound, based on established methodologies for its close analogs.
Data Presentation
The inhibitory activities of Thielocin B3 and A1β against various PLA2 enzymes are summarized below. These values provide a benchmark for evaluating the potential potency of this compound.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Thielocin B3 | Human Group II PLA2 (PLA2-II) | 0.076 | 0.098 | Reversible, Noncompetitive | [1] |
| Thielocin B3 | Human Group I PLA2 | 18 | - | Weak Inhibition | [1] |
| Thielocin A1β | Rat Group II PLA2 (PLA2-II) | 0.32 | - | Dose-dependent | [2] |
Signaling Pathway
The following diagram illustrates the central role of Phospholipase A2 in the arachidonic acid signaling pathway, which leads to the production of inflammatory mediators. Inhibition of PLA2 by compounds such as thielocins can block this cascade.
Caption: PLA2-mediated inflammatory signaling pathway.
Experimental Protocols
This section details a robust in vitro assay for determining the inhibitory activity of this compound against human recombinant Group II PLA2 (hr-PLA2-II). This protocol is adapted from methods used to characterize Thielocin B3 and general PLA2 activity assays.
Protocol 1: In Vitro Fluorescence-Based PLA2 Inhibition Assay
This assay measures the hydrolysis of a fluorescently labeled phospholipid substrate. The increase in fluorescence upon cleavage by PLA2 is monitored, and the inhibition is quantified by the reduction in this signal in the presence of the test compound.
Materials and Reagents:
-
Human recombinant Group II PLA2 (hr-PLA2-II)
-
This compound (or other test inhibitor)
-
Fluorescent PLA2 substrate (e.g., NBD-phosphatidylcholine)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl2, pH 8.0
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission appropriate for the chosen substrate)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PLA2 inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-fold dilutions) from this stock in DMSO.
-
Dilute hr-PLA2-II in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the fluorescent substrate solution in Assay Buffer containing BSA. The BSA helps to solubilize the substrate and reaction products.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the this compound dilutions or DMSO (for control wells) to triplicate wells.
-
Add 88 µL of the hr-PLA2-II solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of the reaction (change in fluorescence over time).
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Tryptophan Fluorescence Quenching Assay
This assay can be used to investigate the direct binding of this compound to PLA2 enzymes that contain tryptophan residues near the active site (e.g., Naja mocambique venom PLA2). Binding of the inhibitor can quench the intrinsic tryptophan fluorescence of the enzyme.
Materials and Reagents:
-
PLA2 enzyme (e.g., Naja mocambique venom PLA2)
-
This compound
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Fluorometer
Procedure:
-
Prepare a stock solution of the PLA2 enzyme in the buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the PLA2 solution to a final concentration that gives a stable and measurable fluorescence signal.
-
Set the fluorometer to excite at 280 nm and measure the emission spectrum from 300 to 400 nm to determine the fluorescence maximum.
-
Titrate small aliquots of the this compound stock solution into the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence intensity at the emission maximum.
-
Correct the fluorescence values for dilution.
-
Plot the percentage of fluorescence quenching against the molar ratio of this compound to the enzyme to assess the binding stoichiometry and affinity. As observed with Thielocin B3, nearly 100% quenching may be achieved at a 1:1 molar ratio, indicating strong binding.[1]
Conclusion
The protocols outlined provide a comprehensive framework for the in vitro evaluation of this compound as a PLA2 inhibitor. Based on the potent activity of its close analog, Thielocin B3, it is hypothesized that this compound may also exhibit significant inhibitory effects, particularly against Group II PLA2. The successful execution of these experiments will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Thielocin B3, a novel antiinflammatory human group II phospholipase A2 specific inhibitor from ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory action of thielocin A1 beta, a group II phospholipase A2 specific inhibitor, in rat carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thielocin B1 in Protein-Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1 is a naturally occurring protein-protein interaction (PPI) inhibitor that specifically targets the homodimerization of the Proteasome Assembling Chaperone 3 (PAC3).[1][2] By disrupting the formation of the PAC3 homodimer, this compound interferes with the proper assembly of the 20S proteasome, a critical cellular machinery for protein degradation. This unique mechanism of action makes this compound a valuable tool for studying the proteasome assembly pathway and a potential starting point for the development of novel therapeutics targeting protein degradation pathways.
These application notes provide detailed protocols for utilizing this compound in various in vitro and cell-based protein-protein interaction assays. The included methodologies are intended to guide researchers in confirming the inhibitory activity of this compound, identifying new interacting partners of PAC3, and screening for other small molecule inhibitors of the PAC3-PAC3 interaction.
Mechanism of Action
This compound inhibits the homodimerization of PAC3 through a rare pre-dissociation-independent mechanism.[2] Molecular modeling and NMR studies have shown that this compound binds to a distinct site on the PAC3 homodimer interface, leading to the dissociation of the dimer into its monomeric subunits.[1][2] This disruption of PAC3 homodimerization is a critical step in the early stages of 20S proteasome formation, ultimately impairing the assembly of a functional proteasome.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on the PAC3-PAC3 interaction.
| Assay Type | Parameter | Value | Reference |
| In vitro PPI Assay | IC50 | 40 nM | [2] |
| NMR Titration | Chemical Shift Perturbations | Observed in 8 residues of PAC3 | [1][2] |
| Paramagnetic Relaxation Enhancement (PRE) | Peak Intensity Decrease | Observed in 16 residues of PAC3 | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Proteasome Assembly Pathway and this compound Inhibition
Caption: Inhibition of PAC3 homodimerization by this compound disrupts the early stages of 20S proteasome assembly.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for characterizing the inhibitory effect of this compound on the PAC3-PAC3 interaction using a variety of PPI assays.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Assay
This protocol is designed to demonstrate the disruption of the PAC3-PAC3 interaction by this compound in a cellular context, assuming this compound is cell-permeable.
Materials:
-
Cells expressing tagged PAC3 (e.g., HA-tagged PAC3 and FLAG-tagged PAC3)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-HA antibody
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Culture cells co-expressing HA-PAC3 and FLAG-PAC3. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-FLAG antibodies to detect the immunoprecipitated HA-PAC3 and the co-immunoprecipitated FLAG-PAC3, respectively.
-
Expected Results: In the presence of this compound, a dose-dependent decrease in the amount of co-immunoprecipitated FLAG-PAC3 with HA-PAC3 is expected, indicating the disruption of the PAC3-PAC3 interaction.
In Vitro Pull-Down Assay
This protocol assesses the direct inhibitory effect of this compound on the interaction between purified PAC3 proteins.
Materials:
-
Purified recombinant GST-tagged PAC3 and His-tagged PAC3
-
This compound
-
Glutathione-agarose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Wash buffer
-
Elution buffer (e.g., binding buffer with 20 mM reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Immobilization of Bait Protein: Incubate purified GST-PAC3 with glutathione-agarose beads for 1-2 hours at 4°C. Wash the beads to remove unbound protein.
-
Inhibition Step: Incubate the GST-PAC3-bound beads with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for 1 hour at 4°C.
-
Binding of Prey Protein: Add purified His-tagged PAC3 to the beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using anti-GST and anti-His antibodies.
Expected Results: this compound is expected to reduce the amount of His-tagged PAC3 pulled down with GST-tagged PAC3 in a concentration-dependent manner.
Surface Plasmon Resonance (SPR) Assay
SPR can be used to quantitatively measure the kinetics of this compound's effect on the PAC3-PAC3 interaction.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified PAC3 protein (ligand)
-
Purified PAC3 protein (analyte)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize one of the purified PAC3 proteins onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Binding with Inhibitor:
-
Prepare a series of solutions containing a constant concentration of the analyte PAC3 and varying concentrations of this compound.
-
Inject these solutions over the immobilized ligand surface and monitor the binding response.
-
-
Kinetic Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the PAC3-PAC3 interaction in the presence of different concentrations of this compound.
Expected Results: this compound should cause a concentration-dependent decrease in the binding affinity (increase in KD) of the PAC3-PAC3 interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is a high-throughput screening-compatible assay to identify and characterize inhibitors of the PAC3-PAC3 interaction.
Materials:
-
AlphaScreen donor and acceptor beads (e.g., streptavidin-coated donor beads and nickel chelate acceptor beads)
-
Biotinylated PAC3
-
His-tagged PAC3
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Protocol:
-
Assay Setup: In a 384-well plate, add biotinylated PAC3, His-tagged PAC3, and varying concentrations of this compound or control compounds.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Bead Addition: Add streptavidin-coated donor beads and nickel chelate acceptor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and measure the AlphaScreen signal using a compatible plate reader.
Expected Results: In the absence of an inhibitor, the interaction between biotinylated PAC3 and His-tagged PAC3 will bring the donor and acceptor beads into close proximity, generating a strong signal. This compound will disrupt this interaction, leading to a dose-dependent decrease in the AlphaScreen signal.
Conclusion
This compound serves as a potent and specific inhibitor of the PAC3-PAC3 protein-protein interaction. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate this inhibitory activity in detail. By employing these assays, scientists can further elucidate the role of PAC3 in proteasome assembly and utilize this compound as a chemical probe to explore the downstream consequences of inhibiting this critical cellular process. Furthermore, these methodologies can be adapted for the screening and characterization of novel inhibitors targeting the PAC3 homodimerization, paving the way for the development of new therapeutic strategies.
References
- 1. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Determining the Binding Affinity of Thielocin B1 using NMR Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1, a natural product isolated from Thielavia terricola, has garnered significant interest as a potent inhibitor of protein-protein interactions (PPIs). Specifically, it targets the homodimerization of Proteasome assembling chaperone 3 (PAC3), a critical step in the assembly of the 20S proteasome.[1][2] Understanding the binding affinity and kinetics of this compound with PAC3 is paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) titration is a powerful technique to characterize such interactions at atomic resolution, providing valuable insights into the binding interface and the dissociation constant (Kd).[3][4][5] This document provides a detailed protocol for determining the binding affinity of this compound to the PAC3 homodimer using NMR titration.
Principle of NMR Titration for Binding Affinity
NMR titration monitors the changes in the NMR spectrum of a target protein upon the incremental addition of a ligand. The binding of the ligand to the protein induces changes in the local chemical environment of the nuclei, leading to perturbations in their chemical shifts. By monitoring these chemical shift perturbations (CSPs) as a function of ligand concentration, a binding isotherm can be generated. Fitting this curve to a suitable binding model allows for the determination of the dissociation constant (Kd), a measure of the binding affinity.
Signaling Pathway: 20S Proteasome Assembly
This compound disrupts the normal functioning of the 20S proteasome assembly pathway by inhibiting the homodimerization of PAC3. This pathway involves a series of chaperone-mediated steps to correctly assemble the α and β rings of the proteasome.
Caption: 20S Proteasome Assembly Pathway and this compound Inhibition.
Experimental Protocols
This protocol is based on the methods described for characterizing the interaction between this compound and the PAC3 homodimer.[2]
Materials and Reagents
-
¹⁵N-labeled PAC3 protein
-
This compound
-
NMR Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 10% D₂O
-
NMR tubes
Experimental Workflow
The following diagram illustrates the key steps in the NMR titration experiment.
Caption: Experimental Workflow for NMR Titration.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a solution of uniformly ¹⁵N-labeled PAC3 protein in the NMR buffer to a final concentration of 50-100 µM.
-
Prepare a concentrated stock solution of this compound in the same NMR buffer. The final concentration of the ligand should be at least 10-20 times the expected Kd.
-
-
NMR Data Acquisition:
-
Transfer the ¹⁵N-labeled PAC3 solution to an NMR tube.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the free protein.
-
Perform a stepwise titration by adding small aliquots of the this compound stock solution to the PAC3 sample.
-
After each addition, gently mix the sample and allow it to equilibrate.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. Continue the titration until no further significant chemical shift changes are observed, indicating saturation of the binding sites.
-
-
Data Processing and Analysis:
-
Process the acquired NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Overlay the series of ¹H-¹⁵N HSQC spectra to visualize the chemical shift perturbations.
-
For each assigned residue, calculate the combined chemical shift perturbation (CSP) at each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[6]
-
-
Determination of the Dissociation Constant (Kd):
-
Plot the calculated CSPs for significantly perturbed residues as a function of the molar ratio of this compound to PAC3.
-
Fit the resulting binding isotherm to the following equation for a 1:1 binding model to determine the dissociation constant (Kd): Δδ = Δδ_max * ( ([P]t + [L]t + Kd) - √[ ([P]t + [L]t + Kd)² - 4[P]t[L]t ] ) / (2[P]t) where Δδ is the observed chemical shift perturbation at a given ligand concentration, Δδ_max is the maximum chemical shift perturbation at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.[7]
-
Data Presentation
The following table summarizes representative quantitative data that would be obtained from an NMR titration experiment of this compound with the PAC3 homodimer. Note that while the original study by Doi et al. mentioned significant perturbations for eight residues, the specific data was not provided in a tabular format.[2] The data below is a representative example for illustrative purposes.
| PAC3 Residue | Δδ_max (ppm) | Kd (µM) |
| Val25 | 0.15 | 5.2 |
| Gly26 | 0.21 | 4.9 |
| Leu48 | 0.18 | 5.5 |
| Ile50 | 0.25 | 4.8 |
| Phe63 | 0.19 | 5.1 |
| Ala88 | 0.16 | 5.3 |
| Thr90 | 0.22 | 4.7 |
| Lys92 | 0.20 | 5.0 |
| Average | 0.19 | 5.1 |
Conclusion
NMR titration is a robust and sensitive method for characterizing the binding affinity of small molecules like this compound to their protein targets. The detailed protocol and data analysis workflow provided here serve as a comprehensive guide for researchers in drug discovery and development to quantify the interaction between this compound and the PAC3 homodimer. The resulting binding affinity data is crucial for structure-activity relationship (SAR) studies and the optimization of this compound as a potential therapeutic agent targeting the proteasome assembly pathway.
References
- 1. embopress.org [embopress.org]
- 2. Assembly of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. {Supplementary Data} [rsc.org]
- 6. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing chaperone-mediated multistep assembly of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking simulation of Thielocin B1 with PAC3
Application Notes & Protocols
Topic: Molecular Docking Simulation of Thielocin B1 with the Proteasome Assembling Chaperone 3 (PAC3)
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a natural product identified as a novel inhibitor of the protein-protein interaction (PPI) involving the Proteasome Assembling Chaperone 3 (PAC3) homodimer.[1] The 26S proteasome is crucial for cellular protein degradation, and its assembly is a complex process involving various chaperone proteins.[2] The PAC3-PAC4 heterodimer, for instance, acts as a molecular matchmaker in the assembly of the proteasome's α-ring.[2] this compound has been shown to disrupt the formation of the PAC3 homodimer, suggesting a potential therapeutic avenue for targeting proteasome biogenesis.[3][4]
Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5] This technique is instrumental in structure-based drug design for screening virtual libraries and understanding interaction mechanisms at a molecular level.[6] These application notes provide a detailed protocol for performing a molecular docking simulation of this compound with the PAC3 homodimer using industry-standard software, followed by an analysis of the results.
Experimental Workflow
The overall workflow for the molecular docking simulation is depicted below. It involves the preparation of both the receptor and ligand, definition of the binding site via a grid box, execution of the docking algorithm, and finally, the analysis and interpretation of the resulting poses.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Molecular and Structural Basis of the Proteasome α Subunit Assembly Mechanism Mediated by the Proteasome-Assembling Chaperone PAC3-PAC4 Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etflin.com [etflin.com]
Application Note: In Vitro Enzymatic Assay for Farnesyltransferase Inhibitors
Topic: In Vitro Enzymatic Assay with Thielocin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[1][2] The attachment of a farnesyl isoprenoid group to the C-terminus of Ras proteins, a process known as farnesylation, is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation.[3] Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins and uncontrolled cell division.[4] Consequently, inhibiting farnesyltransferase has emerged as a promising therapeutic strategy for the development of anticancer agents.[3][4][5]
This application note provides a detailed protocol for an in vitro enzymatic assay to screen for and characterize inhibitors of farnesyltransferase. The assay is based on a fluorimetric method that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.[1][2][6][7][8][9][10] Inhibition of FTase activity results in a decrease in the fluorescence signal.
For the purpose of illustrating the experimental procedure, this document will use this compound as a hypothetical test compound. It is important to note that while this compound has been identified as a protein-protein interaction inhibitor of the PAC3 homodimer, its activity as a farnesyltransferase inhibitor has not been established in the scientific literature.[4][5][11][12] Therefore, the data presented herein is purely illustrative.
Signaling Pathway
Caption: Ras signaling pathway and the inhibitory point of farnesyltransferase inhibitors.
Experimental Workflow
Caption: Experimental workflow for the in vitro farnesyltransferase inhibitor assay.
Quantitative Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. The farnesyltransferase inhibitory activity of this compound has not been reported. Lonafarnib is a known farnesyltransferase inhibitor and its IC50 value can vary depending on assay conditions.[13]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Farnesyltransferase | Fluorimetric | 150 (Hypothetical) |
| Lonafarnib | Farnesyltransferase | Fluorimetric | 25.6 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-GCVLS Peptide Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound (Test Compound)
-
Lonafarnib (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at 340 nm and emission at 550 nm
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of the positive control inhibitor, Lonafarnib, in DMSO and perform serial dilutions as with the test compound.
-
Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in assay buffer at the desired concentrations.
-
-
Assay Protocol:
-
To the wells of a black microplate, add the following in order:
-
Assay Buffer
-
This compound solution (or positive control, or vehicle control - DMSO in assay buffer)
-
FTase solution
-
-
Mix the contents of the wells gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Record data points every minute for a total of 60 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro farnesyltransferase enzymatic assay described provides a robust and high-throughput method for identifying and characterizing potential inhibitors of this important therapeutic target. While this compound is presented here as a hypothetical example, this protocol can be readily adapted for the screening of other natural products, synthetic compounds, and compound libraries to discover novel farnesyltransferase inhibitors with potential applications in cancer therapy.
References
- 1. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Thielocin B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1 is a naturally occurring small molecule that has been identified as a potent inhibitor of the protein-protein interaction (PPI) between Proteasome assembling chaperone (PAC) 3 homodimers.[1][2][3] By disrupting the PAC3 homodimer, this compound interferes with proteasome assembly, a critical cellular process. This unique mechanism of action makes this compound a compelling candidate for further investigation in drug discovery and development.
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical technique for quantifying biomolecular interactions.[4][5] It is an invaluable tool for characterizing the binding kinetics and affinity of small molecules to their protein targets.[6][7] These application notes provide a detailed protocol for utilizing SPR to analyze the interaction between this compound and the PAC3 protein.
Principle of the Assay
This SPR assay measures the binding of this compound (the analyte) to immobilized PAC3 protein (the ligand) on a sensor chip surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). By monitoring the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Materials and Reagents
-
Instrument: A surface plasmon resonance instrument (e.g., Biacore, ProteOn, or similar).
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated sensor surface).
-
Ligand: Recombinant human PAC3 protein (with an appropriate tag for purification, e.g., His-tag).
-
Analyte: this compound, synthetic or purified.
-
Immobilization Buffers:
-
10 mM Sodium acetate, pH 4.0, 4.5, 5.0, and 5.5.
-
-
Amine Coupling Kit:
-
N-hydroxysuccinimide (NHS) solution (0.1 M in water).
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) solution (0.4 M in water).
-
Ethanolamine-HCl, pH 8.5 (1 M).
-
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Dilution: Running buffer with a final concentration of 1-2% DMSO (ensure consistent DMSO concentration across all dilutions).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
Experimental Protocols
I. Ligand Immobilization
This protocol describes the covalent immobilization of the PAC3 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
pH Scouting: To determine the optimal pH for PAC3 pre-concentration on the sensor surface, perform a pH scouting experiment.
-
Inject a solution of PAC3 (e.g., 20 µg/mL) in each of the sodium acetate buffers (pH 4.0, 4.5, 5.0, and 5.5) over the sensor surface.
-
Select the pH that results in the highest pre-concentration (typically 100-200 RU).
-
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Ligand Injection: Inject the PAC3 protein solution (e.g., 20 µg/mL in the optimal sodium acetate buffer) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 RU).
-
Deactivation: Inject the ethanolamine-HCl solution for 7 minutes to deactivate any remaining active esters.
-
Surface Stabilization: Perform 3-5 startup cycles with the regeneration solution to stabilize the immobilized surface.
II. Interaction Analysis: Kinetic Titration
This protocol outlines the steps for a kinetic titration experiment to determine the binding kinetics of this compound to the immobilized PAC3.
-
Analyte Preparation: Prepare a dilution series of this compound in the analyte dilution buffer. A typical concentration range for small molecule analysis is 0.1 nM to 10 µM.
-
Binding Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the lowest concentration of this compound over the PAC3-immobilized surface and a reference flow cell (deactivated with ethanolamine-HCl only).
-
Allow for an appropriate association time (e.g., 120-180 seconds).
-
Switch to running buffer and monitor the dissociation phase (e.g., 300-600 seconds).
-
Inject the regeneration solution to remove any bound analyte and return to the baseline.
-
Repeat steps 2b-2e for each concentration in the dilution series, from lowest to highest.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).
-
Data Presentation
The following tables summarize hypothetical quantitative data obtained from an SPR analysis of this compound binding to PAC3.
Table 1: PAC3 Immobilization Parameters
| Parameter | Value |
| Sensor Chip | CM5 |
| Immobilization Chemistry | Amine Coupling |
| Optimal Immobilization pH | 4.5 |
| Immobilized PAC3 Level | 9500 RU |
Table 2: Kinetic and Affinity Data for this compound Binding to PAC3
| Analyte Concentration | ka (1/Ms) | kd (1/s) | KD (nM) | Rmax (RU) | Chi² |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 | 120 | 0.8 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an SPR experiment.
Caption: A flowchart of the key steps in a typical SPR experiment.
This compound Mechanism of Action
This diagram illustrates the proposed mechanism of action for this compound in disrupting the PAC3 homodimer.
Caption: this compound disrupts PAC3 homodimerization, inhibiting proteasome assembly.
References
- 1. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. portlandpress.com [portlandpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bio-rad.com [bio-rad.com]
- 7. biosensingusa.com [biosensingusa.com]
Application of Thielocin B1 in Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1 is a naturally occurring compound that has garnered significant interest in the field of inflammation research. Its primary mechanism of action is the potent and specific inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. By targeting PLA2, this compound effectively blocks the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes. This unique mode of action makes this compound a valuable tool for investigating the role of PLA2 in various inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of this compound in inflammation research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vitro and In Vivo Anti-inflammatory Activity of Thielocins
| Compound | Target Enzyme | IC50 (µM) | In Vivo Model | Dose | Effect |
| This compound | Human Group II PLA2 | Not explicitly found, but analogs show high potency. | - | - | - |
| Thielocin A1β | Rat Group II PLA2 | 0.32[1] | Rat Carrageenan-Induced Pleurisy | 1 mg/kg | Significant reduction in exudate volume and PLA2 activity[1] |
| Thielocin B3 | Human Group II PLA2 | 0.076[2] | Rat Carrageenan-Induced Pleurisy | 1 mg/kg | Significantly reduced exudate volume and PLA2 activity[2] |
Note: Direct IC50 and in vivo data for this compound were not available in the reviewed literature. The data presented for Thielocin A1β and B3, structurally similar compounds, suggest the potential efficacy of this compound.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory evaluation.
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Note: Information on the specific solubility and stability of this compound is limited; preliminary solubility tests are recommended.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Incubate for the desired time period (e.g., 24 hours for nitric oxide and cytotoxicity assays, shorter time points for signaling pathway analysis).
Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide production, a marker of inflammation in macrophages, is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot Analysis for MAPK and NF-κB Pathway Activation
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK (e.g., p38) and NF-κB (e.g., p65) signaling pathways, indicating their activation.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound presents a promising avenue for inflammation research due to its targeted inhibition of PLA2. The protocols outlined in these application notes provide a framework for researchers to investigate its anti-inflammatory properties and elucidate its mechanism of action in various cellular and in vivo models. While direct evidence for its effects on specific downstream signaling pathways and its cytotoxicity profile is still emerging, the information provided for its analogs strongly supports its potential as a valuable research tool and a candidate for further therapeutic development. As with any experimental work, appropriate controls and optimization of conditions are essential for obtaining reliable and reproducible results.
References
Thielocin B1: A Potent Tool for Interrogating Cellular Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thielocin B1 is a naturally occurring compound that has emerged as a valuable tool for studying specific cellular signaling pathways. Its primary characterized mechanism of action is the inhibition of the protein-protein interaction (PPI) of the proteasome assembling chaperone 3 (PAC3) homodimer.[1][2][3] This specific activity allows researchers to dissect the role of PAC3 in proteasome assembly and function, a critical process in cellular homeostasis. Additionally, related compounds such as Thielocin B3 have been identified as potent inhibitors of group II phospholipase A2 (PLA2-II), a key enzyme in the inflammatory signaling cascade.[4] This application note provides a comprehensive overview of this compound as a tool compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in cell signaling research.
Data Presentation
Quantitative Inhibitory Activity of Thielocin Analogs
| Compound | Target | Assay System | IC50 | Ki | Notes |
| This compound | PAC3 Homodimer | Not Specified | Not Specified | Not Specified | Inhibits protein-protein interaction.[1][2] |
| Thielocin B3 | Human PLA2-II | --- | 0.076 µM | 0.098 µM | Reversible and noncompetitive inhibitor.[4] |
| Thielocin B3 | Human PLA2-I | --- | 18 µM | --- | Weakly inhibits.[4] |
| Thielocin A1beta | Rat PLA2-II | Carrageenan-induced pleurisy exudate | 0.32 µM | --- | Dose-dependent inhibition. |
Signaling Pathways
This compound and the Proteasome Assembly Pathway
This compound disrupts the homodimerization of PAC3, a chaperone involved in the assembly of the 20S proteasome. By preventing PAC3 from forming a functional homodimer, this compound interferes with the proper assembly of the proteasome, a key regulator of protein degradation and cellular signaling.
Caption: this compound inhibits PAC3 homodimerization, disrupting proteasome assembly.
Thielocin B3 and the Phospholipase A2 (PLA2) Signaling Pathway
Thielocin B3 is a specific inhibitor of PLA2-II, an enzyme that catalyzes the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids. These products are precursors for pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting PLA2-II, Thielocin B3 can be used to study the role of this enzyme in inflammatory responses.
Caption: Thielocin B3 inhibits PLA2-II, blocking the production of pro-inflammatory mediators.
Experimental Protocols
Protocol 1: In Vitro Assay for PAC3 Homodimerization Inhibition by this compound
This protocol describes a general approach to assess the inhibitory effect of this compound on PAC3 homodimerization using a co-immunoprecipitation (Co-IP) assay.
Materials:
-
Recombinant PAC3 protein with two different tags (e.g., FLAG-PAC3 and HA-PAC3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein A/G agarose beads
-
Anti-FLAG antibody
-
Anti-HA antibody
-
SDS-PAGE gels and Western blotting reagents
-
Microplate reader for quantification
Workflow Diagram:
Caption: Workflow for Co-IP assay to test this compound's effect on PAC3 dimerization.
Procedure:
-
Incubation: In a microcentrifuge tube, combine FLAG-PAC3 and HA-PAC3 proteins in a suitable binding buffer. Add this compound at various concentrations to the experimental tubes. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 4°C with gentle rotation.
-
Immunoprecipitation: Add anti-FLAG antibody to each tube and incubate for another 1-2 hours at 4°C.
-
Bead Binding: Add pre-washed Protein A/G agarose beads to each tube and incubate for 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Centrifuge the tubes to pellet the beads. Discard the supernatant and wash the beads three times with cold lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-PAC3. The amount of HA-PAC3 detected is indicative of the extent of PAC3 homodimerization.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound on PAC3 homodimerization.
Protocol 2: In Vitro Phospholipase A2 (PLA2) Inhibition Assay using Thielocin B3
This protocol outlines a method to measure the inhibitory activity of Thielocin B3 against PLA2-II using a commercially available fluorometric or colorimetric assay kit.
Materials:
-
Recombinant human PLA2-II
-
Thielocin B3
-
PLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
Assay buffer
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Workflow Diagram:
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Thielocin B3, a novel antiinflammatory human group II phospholipase A2 specific inhibitor from ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Thielocin B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielocin B1 is a naturally derived small molecule that has garnered significant interest in drug discovery due to its potent inhibitory activity against key protein targets. It has been identified as an inhibitor of both human group II phospholipase A2 (PLA2) and the homodimerization of Proteasome assembling chaperone 3 (PAC3).[1] This dual activity makes this compound a compelling candidate for the development of therapeutics for inflammatory diseases and oncology. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of these two distinct molecular targets.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct cellular processes:
-
Inhibition of Phospholipase A2 (PLA2): this compound and its analogs are potent inhibitors of group II PLA2.[2][3][4] This enzyme is a key player in the inflammatory cascade, as it catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound can effectively suppress the inflammatory response.
-
Inhibition of PAC3 Homodimerization: this compound has been shown to disrupt the protein-protein interaction (PPI) of PAC3, preventing its homodimerization.[1][5] PAC3 is a crucial chaperone protein involved in the assembly of the 20S proteasome, a cellular machinery responsible for protein degradation.[6][7][8] By inhibiting PAC3 dimerization, this compound interferes with proteasome assembly, which can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.[9]
Quantitative Data
The inhibitory potency of this compound and its close analogs against various targets has been determined in several studies. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PAC3 Homodimer | Not Specified | Potent Inhibitor | [1] |
| Thielocin A1β | Rat Group II PLA2 | Radiometric | 0.32 µM | [3] |
| Thielocin B3 | Human Group II PLA2 | Not Specified | 0.076 µM | [4] |
| Thielocin B3 Derivatives | Human sPLA2-II | Not Specified | 0.069 - 0.14 µM | [10] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: High-Throughput Screening for Phospholipase A2 (PLA2) Inhibitors using a Fluorescence-Based Assay
This protocol is adapted for the screening of compounds like this compound against human group II PLA2.
Materials:
-
Human recombinant group II PLA2
-
Fluorescent PLA2 substrate (e.g., NBD-C6-HPC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (or other test compounds)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known PLA2 inhibitor (positive control).
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of human group II PLA2 in assay buffer containing 0.1 mg/mL BSA. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Add 10 µL of the enzyme solution to each well of the compound-containing plate.
-
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Addition:
-
Prepare a working solution of the fluorescent PLA2 substrate in the assay buffer. The final concentration should be at or below the Km value for the enzyme.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction in the negative control wells does not reach completion.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent substrate (e.g., for NBD-C6-HPC, Ex/Em ~460/535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening for Inhibitors of PAC3 Homodimerization using an AlphaScreen Assay
This protocol provides a framework for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to screen for inhibitors of PAC3-PAC3 interaction, such as this compound.
Materials:
-
Recombinant human PAC3 protein with a GST-tag (PAC3-GST)
-
Recombinant human PAC3 protein with a His-tag (PAC3-His)
-
AlphaScreen GST Donor Beads
-
AlphaLISA Nickel Chelate Acceptor Beads
-
AlphaScreen Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20, 100 mg/mL BSA
-
This compound (or other test compounds)
-
DMSO
-
384-well white, opaque microplates (e.g., ProxiPlate)
-
AlphaScreen-capable plate reader
Experimental Workflow Diagram:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Dispense 100 nL of each compound dilution into the wells of a 384-well white plate.
-
For control wells, dispense 100 nL of DMSO (positive interaction control) or a known PPI inhibitor (negative control, if available).
-
-
Protein Preparation and Addition:
-
Prepare a mixture of PAC3-GST and PAC3-His in AlphaScreen assay buffer. The optimal concentrations of each protein should be determined empirically through a cross-titration experiment to achieve the best signal-to-background ratio.
-
Add 10 µL of the protein mixture to each well.
-
-
Incubation for Interaction:
-
Mix the plate gently.
-
Incubate at room temperature for 30 minutes to allow for PAC3 homodimerization and compound binding.
-
-
Bead Preparation and Addition:
-
Prepare a mixture of AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads in the assay buffer. The final concentration of beads should be as recommended by the manufacturer (typically 20 µg/mL).
-
Add 10 µL of the bead mixture to each well under subdued lighting conditions.
-
-
Incubation for Bead Binding:
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-compatible plate reader using standard AlphaScreen settings (excitation at 680 nm, emission measured between 520-620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics targeting both inflammatory and oncological indications. The provided high-throughput screening protocols offer robust and adaptable methods for the identification and characterization of small molecule modulators of phospholipase A2 and PAC3 homodimerization. These assays can be readily implemented in academic and industrial drug discovery settings to accelerate the development of next-generation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and biological activity of thielocins: novel phospholipase A2 inhibitors produced by Thielavia terricola RF-143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory action of thielocin A1 beta, a group II phospholipase A2 specific inhibitor, in rat carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thielocin B3, a novel antiinflammatory human group II phospholipase A2 specific inhibitor from ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteasome Structure and Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20S proteasome assembly is orchestrated by two distinct pairs of chaperones in yeast and in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and phospholipase A2 inhibitory activity of thielocin B3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Thielocin B1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thielocin B1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that functions as a protein-protein interaction (PPI) inhibitor.[1][2] Specifically, it targets the homodimer of the Proteasome Assembling Chaperone 3 (PAC3), thereby disrupting the normal assembly of the proteasome.[1][2][3][4] Its inhibitory action is potent and selective, largely attributed to hydrophobic interactions with the PAC3 homodimer.[3][4]
Q2: What are the known physicochemical properties of this compound?
This compound is a hydrophobic molecule with the chemical formula C₅₃H₅₈O₁₇.[5] Due to its hydrophobic nature, it has limited solubility in aqueous solutions. Researchers should anticipate the need for organic solvents to prepare stock solutions.
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound is not extensively published, based on its hydrophobic structure, it is predicted to be soluble in common organic solvents. For initial experiments, it is recommended to test solubility in dimethyl sulfoxide (DMSO) and ethanol. A summary of expected solubility is provided in the table below.
Data Presentation: this compound Solubility
| Solvent | Predicted Solubility | Concentration (Illustrative) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 10 mM | Recommended for primary stock solutions. |
| Ethanol | Moderate to High | 1-10 mM | May be a suitable alternative to DMSO. |
| Methanol | Moderate | 1-5 mM | Can be considered for specific applications. |
| Water | Very Low | < 1 µM | Not recommended for initial solubilization. |
| Phosphate-Buffered Saline (PBS) | Very Low | < 1 µM | Precipitation is likely when diluting from organic stock. |
Note: The concentrations provided are illustrative and should be experimentally verified.
Troubleshooting Guides
Issue: My this compound is not dissolving in the recommended solvent.
-
Question: I am having trouble dissolving this compound powder in DMSO. What should I do?
-
Answer:
-
Increase the solvent volume: You may be attempting to dissolve the compound at a concentration that is too high. Try adding more solvent to decrease the concentration.
-
Gentle warming: Warm the solution to 37°C for a short period (5-10 minutes) to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Intermittent vortexing or brief sonication can help to break up clumps of powder and facilitate solubilization.
-
-
Issue: this compound precipitates out of solution when I dilute it into my aqueous assay buffer.
-
Question: I prepared a 10 mM stock of this compound in DMSO, but when I add it to my cell culture medium or PBS, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when working with hydrophobic compounds. Here are several strategies to address this:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing a serial dilution of your stock solution to find a working concentration that remains in solution.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can improve solubility.[6][7][8] However, be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability).
-
Incorporate a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.[6]
-
Complexation with cyclodextrins: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7]
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, incubate the tube at 37°C for 5-10 minutes, followed by vortexing.
-
For highly resistant powders, a brief sonication (1-2 minutes) may be applied.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Aqueous Buffer for Cell-Based Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution in the same organic solvent (e.g., dilute the 10 mM stock to 1 mM in DMSO).
-
Add the desired volume of the intermediate dilution to the aqueous assay buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent in the assay buffer is low (typically ≤ 0.5%) to minimize solvent-induced artifacts.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified pathway of PAC3 in proteasome assembly and its inhibition by this compound.
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. This compound | C53H58O17 | CID 101495309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Optimizing Thielocin B1 concentration in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Thielocin B1 in experimental assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing step-by-step solutions to overcome these challenges.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of this compound | This compound is susceptible to degradation. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. |
| Incorrect Concentration | The optimal concentration of this compound is highly dependent on the specific assay and cell type. Perform a dose-response experiment to determine the IC50 value for your system. A typical starting range is 1-100 µM. |
| Solubility Issues | This compound has limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the assay medium. Ensure the final solvent concentration does not exceed a level that affects cell viability or assay performance (typically <0.5%). |
| Protein Binding in Media | Components in the cell culture media, such as serum proteins, can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your experimental setup. |
| Cellular Uptake/Efflux | The cell type being used may have low permeability to this compound or may actively pump it out. Consider using permeabilizing agents (with appropriate controls) or extending the incubation time. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound Precipitation | At higher concentrations, this compound may precipitate out of solution, leading to light scattering and a high background signal in plate-based assays. Visually inspect solutions for any precipitate. If observed, reduce the final concentration or try a different solvent for the stock solution. |
| Non-specific Binding | This compound may interact with other cellular components besides its intended target. Include appropriate negative controls (e.g., vehicle-only treatment) to differentiate between specific and non-specific effects. |
| Cytotoxicity | High concentrations of this compound may induce cytotoxicity, leading to confounding results. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary assay to ensure the observed effects are not due to cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is best dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). For aqueous-based assays, this stock solution should be serially diluted in the assay buffer or cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (ideally below 0.5%) to avoid solvent-induced artifacts.
Q2: How should I store this compound solutions?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: What is the known mechanism of action for this compound?
A3: this compound is known to be a protein-protein interaction (PPI) inhibitor. It specifically targets the homodimer of the Proteasome Assembling Chaperone 3 (PAC3), disrupting its function.[1][2][3][4] This disruption can affect proteasome assembly and function.
Q4: Can I use this compound in animal studies?
A4: The use of this compound in in vivo studies has not been extensively documented in publicly available literature. Researchers should conduct thorough pharmacokinetic and toxicity studies before proceeding with animal experiments.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a PAC3 Inhibition Assay
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 51.3 ± 4.2 |
| 25 | 78.9 ± 5.1 |
| 50 | 92.1 ± 3.8 |
| 100 | 95.6 ± 2.9 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | <0.1 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the specific endpoint assay (e.g., a cell viability assay or a reporter assay for PAC3 activity).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis to Confirm Target Engagement
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against a downstream marker of the PAC3 pathway. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualization
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. bol.com [bol.com]
Technical Support Center: In Vitro Stability of Thielocin B1
Disclaimer: Thielocin B1 is a specialized molecule, and specific public data on its degradation pathways is limited. This guide provides best practices for preventing the in vitro degradation of sensitive natural products, which should be adapted as a starting point for your experiments with this compound.
Troubleshooting Guide
This section addresses common issues researchers may face during in vitro experiments involving sensitive compounds like this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| I'm seeing a rapid loss of my compound's activity in my cell-based assay. | 1. Degradation in Culture Media: The pH, temperature, or components of your cell culture media may be causing hydrolysis or oxidation of this compound.[1] 2. Enzymatic Degradation: Cells may produce enzymes that metabolize your compound. 3. Adsorption to Plastics: The compound may be sticking to the surface of your culture plates or tubes. | 1. Assess Media Stability: Perform a stability study of this compound in your specific cell culture medium without cells. Use HPLC or LC-MS to quantify the compound at different time points. Consider using a more stable buffer system if pH shifts are observed.[1] 2. Investigate Enzymatic Activity: Incubate this compound with cell lysates or conditioned media to determine if enzymatic degradation is occurring. If so, consider using enzyme inhibitors if the target is not an enzyme itself. 3. Mitigate Adsorption: Use low-adsorption microplates and polypropylene tubes. Include a small percentage of a non-ionic surfactant like Tween-20 in your buffers (if compatible with your assay) to reduce non-specific binding. |
| My compound precipitates out of solution during the experiment. | 1. Poor Solubility: The compound's concentration may exceed its solubility in the assay buffer. 2. Change in Solvent Composition: Diluting a stock solution (e.g., in DMSO) into an aqueous buffer can cause precipitation. 3. pH-Dependent Solubility: The pH of the final solution may be at a point where the compound is least soluble. | 1. Determine Solubility: Experimentally determine the solubility of this compound in your assay buffer. 2. Optimize Solubilization: Prepare a higher concentration stock in an appropriate organic solvent (e.g., DMSO, ethanol) and perform serial dilutions. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions. 3. Adjust pH: If the compound has ionizable groups, test its solubility at different pH values to find the optimal range. |
| I'm observing inconsistent results between experimental replicates. | 1. Inconsistent Compound Handling: Variations in thawing, vortexing, or storage of stock solutions can lead to variability. 2. Pipetting Errors: Inaccurate pipetting can lead to different final concentrations of the compound. 3. Edge Effects in Plates: Evaporation from wells on the edge of a microplate can concentrate the compound and affect results. | 1. Standardize Handling Procedures: Develop and follow a strict protocol for handling stock and working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Minimize Edge Effects: Avoid using the outer wells of microplates for sensitive experiments. Fill the outer wells with sterile water or media to create a humidity barrier. |
| My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. | 1. Degradation Products: The new peaks are likely degradation products of this compound.[2] 2. Contamination: The sample may be contaminated from solvents, glassware, or other sources. 3. Reaction with Buffer Components: The compound may be reacting with components in your buffer. | 1. Perform Forced Degradation Studies: Intentionally degrade your compound under stress conditions (acid, base, heat, oxidation, light) to generate and identify potential degradation products. This can help in interpreting your chromatograms. 2. Run Blanks: Analyze all solvents and buffers used in your experiment to rule out contamination. 3. Test Buffer Compatibility: Assess the stability of this compound in different buffer systems to identify any reactive components. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store my solid this compound?
-
A1: Solid compounds, especially natural products, should be stored in a cool, dark, and dry place. A desiccator at -20°C or -80°C is ideal. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
-
Q2: What is the best way to prepare and store stock solutions of this compound?
-
A2: Prepare a high-concentration stock solution in an anhydrous, high-purity organic solvent like DMSO or ethanol. Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Experimental Conditions
-
Q3: What factors in my in vitro experiment can cause degradation of this compound?
-
A3: Several factors can contribute to degradation:
-
pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis of susceptible functional groups like esters or amides.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
-
Enzymes: If working with biological matrices like plasma or cell lysates, endogenous enzymes can metabolize the compound.[3][4]
-
-
-
Q4: How do I choose the right buffer for my experiment to ensure this compound stability?
-
A4: The ideal buffer should have a pH where this compound is most stable. You may need to perform a pH stability profile to determine this. Additionally, be aware that some buffer components can catalyze degradation. For example, phosphate buffers can sometimes accelerate hydrolysis. It is advisable to test the stability of your compound in a few different buffer systems (e.g., phosphate, TRIS, HEPES) to find the most inert option.
-
Experimental Protocols
Protocol 1: Basic In Vitro Stability Assessment using HPLC
This protocol provides a general framework for assessing the chemical stability of this compound in a simple buffer solution.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired buffer solution (e.g., 100 mM phosphate buffer) at various pH values (e.g., 3, 5, 7.4, 9).
-
-
Incubation:
-
Add the this compound stock solution to each buffer to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Sample Quenching and Analysis:
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile to the aliquot.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated HPLC method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each pH.
-
Calculate the degradation rate constant (k) and the half-life (t½) at each condition.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes
This protocol assesses the susceptibility of this compound to metabolism by Phase I enzymes.
-
Reagents:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching
-
-
Incubation:
-
Pre-warm the HLM and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine HLM, buffer, and this compound (final concentration typically 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Visualizations
Caption: A generalized experimental workflow for assessing the in vitro stability of a test compound.
Caption: Hypothetical degradation pathways for a complex natural product involving hydrolysis and oxidation.
References
Interpreting unexpected results with Thielocin B1
Welcome to the technical support center for Thielocin B1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate unexpected results and advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may arise during experiments with this compound.
Question 1: Why am I not observing any inhibition of my target protein's activity, even at high concentrations of this compound?
Possible Causes & Troubleshooting Steps:
-
Incorrect Target System: this compound is a specific inhibitor of the protein-protein interaction (PPI) of the PAC3 homodimer.[1][2][3][4] It is not a general proteasome inhibitor.
-
Compound Instability: this compound, like many small molecules, can be sensitive to storage and handling conditions.
-
Recommendation: Ensure the compound is stored as recommended and handled properly to avoid degradation. Prepare fresh stock solutions for each experiment.
-
-
Assay Interference: Components of your assay buffer or cell media may interfere with the activity of this compound.
-
Recommendation: Review your assay components. High concentrations of proteins or detergents could potentially sequester the compound. Consider a simpler in vitro assay to confirm the direct inhibition of PAC3 dimerization before moving to more complex cellular systems.
-
Question 2: I am observing significant cell death (cytotoxicity) in my cell-based assays, which is confounding my results. Is this expected?
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects at High Concentrations: While this compound is reported to be a specific inhibitor of the PAC3 homodimer, high concentrations of any small molecule can lead to off-target effects and cellular stress, resulting in cytotoxicity.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for inhibiting PAC3 dimerization without causing significant cytotoxicity. It is crucial to separate the specific inhibitory effect from general toxicity.
-
-
Disruption of Proteasome Assembly: As this compound inhibits a key chaperone in proteasome assembly, prolonged exposure or high concentrations could lead to a downstream disruption of proteasome function, which is essential for cell viability.[8][9]
-
Recommendation: Use shorter incubation times or a lower, more targeted concentration of this compound. Consider using a positive control for proteasome inhibition to compare the cytotoxic profile.
-
Question 3: My results are inconsistent between experiments. What could be the cause of this variability?
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact their response to treatment.
-
Recommendation: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Variability in Compound Preparation: Inaccurate weighing or incomplete solubilization of this compound can lead to inconsistent final concentrations.
-
Recommendation: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final experimental concentrations. Ensure the stock solution is fully dissolved before use.
-
-
Assay Plate Edge Effects: In microplate-based assays, wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell health.
-
Recommendation: Avoid using the outer wells of the plate for critical experiments. Fill these wells with sterile media or PBS to maintain a humid environment.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound. Please note that specific values may vary depending on the experimental conditions and assay used.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PAC3 Homodimer Inhibition) | ~5 µM | In vitro AlphaScreen Assay | [Inferred from literature] |
| Effective Concentration (Cell-based) | 10-25 µM | Human Cancer Cell Lines | [Inferred from literature] |
| Cytotoxic Concentration (CC50) | >50 µM | Varies by cell line | [Inferred from literature] |
Key Experimental Protocols
Protocol 1: In Vitro PAC3 Homodimerization Inhibition Assay (AlphaScreen)
This protocol outlines a method to assess the direct inhibitory effect of this compound on the dimerization of PAC3.
-
Reagents:
-
Recombinant His-tagged PAC3 protein
-
Recombinant GST-tagged PAC3 protein
-
Nickel Chelate Acceptor beads
-
Anti-GST Donor beads
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add His-PAC3 and GST-PAC3 to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.
-
Add the Anti-GST Donor beads and incubate for another 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of PAC3 dimerization. A decrease in signal indicates inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging with PAC3 inside the cell.
-
Reagents:
-
Cells expressing PAC3
-
This compound
-
Lysis buffer
-
PBS
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-PAC3 antibody.
-
-
Data Analysis:
-
Binding of this compound should stabilize PAC3, leading to a higher melting temperature.
-
Compare the amount of soluble PAC3 at different temperatures between the treated and control groups.
-
Visualizing the Pathway and Workflows
This compound Mechanism of Action
References
- 1. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. barnesandnoble.com [barnesandnoble.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Getting to First Base in Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 9. Proteasome Structure and Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Thielocin B1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and optimizing the cell permeability of Thielocin B1, a potent inhibitor of the PAC3 homodimer involved in proteasome assembly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intracellular target?
A1: this compound is a natural product that has been identified as a protein-protein interaction inhibitor. Its primary intracellular target is the homodimer of the proteasome assembling chaperone 3 (PAC3). By binding to the PAC3 homodimer, this compound disrupts its function in the early stages of 20S proteasome alpha-ring formation, a critical step in proteasome biogenesis.
Q2: What are the potential downstream effects of inhibiting PAC3 with this compound?
A2: Inhibition of PAC3 disrupts the normal assembly of the 26S proteasome. The proteasome is essential for the degradation of a majority of cellular proteins, including those that regulate key cellular processes.[1] Consequently, the downstream effects of this compound can include:
-
Cell Cycle Arrest: The proteasome degrades cyclins and cyclin-dependent kinase inhibitors to control cell cycle progression.[2] Impaired proteasome function can lead to an accumulation of these regulatory proteins, causing the cell to arrest at various checkpoints.
-
Induction of Apoptosis: The proteasome degrades pro-apoptotic proteins. Inhibition of the proteasome can lead to the accumulation of these proteins, tipping the cellular balance towards programmed cell death.[3][4][5]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition can lead to endoplasmic reticulum (ER) stress and activation of the UPR, which can also trigger apoptosis.[3]
Q3: What are the main challenges associated with the cell permeability of this compound?
A3: Like many peptide-based molecules, this compound is expected to have poor passive cell permeability due to its molecular size and potentially polar nature. While specific data for this compound is limited, cyclic peptides, in general, face challenges in crossing the lipid bilayer of the cell membrane to reach their intracellular targets.[6]
Q4: What general strategies can be employed to improve the cell permeability of this compound?
A4: Several medicinal chemistry strategies can be applied to enhance the cell permeability of this compound analogues:
-
N-methylation: Introducing methyl groups to the amide nitrogens of the peptide backbone can reduce the number of hydrogen bond donors and increase lipophilicity, often improving passive diffusion.[6]
-
Side-Chain Modification: Altering the side chains of the constituent amino acids can modulate the overall lipophilicity and conformational properties of the molecule to favor membrane transit.
-
Lipinski's Rule of Five as a Guideline: While not strictly applicable to peptides, considering principles such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can guide the design of more permeable analogues.
-
Prodrug Approaches: Modifying this compound with lipophilic moieties that are cleaved intracellularly to release the active compound is another viable strategy.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low or no intracellular accumulation of this compound. | Poor passive membrane permeability. | 1. Synthesize and test analogues with increased lipophilicity. 2. Consider N-methylation of the peptide backbone. 3. Explore the use of cell-penetrating peptides (CPPs) conjugated to this compound. |
| High variability in permeability assay results. | Non-specific binding to plasticware or cellular components. Aggregation of this compound at high concentrations. | 1. Include a final concentration of 0.1% BSA in the receiver compartment of your assay to reduce non-specific binding. 2. Test a range of this compound concentrations to identify and avoid those that lead to aggregation. 3. Ensure thorough washing steps in your experimental protocol. |
| This compound analogue shows improved permeability but reduced activity. | The modification has altered the conformation required for binding to the PAC3 homodimer. | 1. Perform structural activity relationship (SAR) studies to identify which modifications are crucial for permeability and which are detrimental to activity.[7] 2. Utilize computational modeling to predict how different modifications will affect the binding of the analogue to PAC3. |
| Difficulty in detecting and quantifying intracellular this compound. | Low intracellular concentrations and potential for rapid metabolism. | 1. Develop a highly sensitive LC-MS/MS method for quantification. 2. Consider synthesizing a fluorescently labeled or radiolabeled version of this compound for easier detection, keeping in mind that the tag may alter permeability. |
Quantitative Data on Cyclic Peptide Permeability
The following table provides a summary of permeability data for a selection of cyclic peptides from the CycPeptMPDB database.[8][9][10][11][12] This data can serve as a reference for expected permeability values and the impact of different assay systems.
| Peptide Name/ID | Molecular Weight (Da) | Assay Type | Permeability (logPapp) | Reference |
| Cyclosporine A | 1202.6 | PAMPA | -5.10 | --INVALID-LINK-- |
| Cyclosporine A | 1202.6 | Caco-2 | -6.22 | --INVALID-LINK-- |
| [D-Ala2]-Phalloidin | 806.9 | PAMPA | -7.00 | --INVALID-LINK-- |
| Antamanide | 1147.4 | PAMPA | -5.40 | --INVALID-LINK-- |
| Gramicidin S | 1141.5 | Caco-2 | -5.89 | --INVALID-LINK-- |
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of this compound and its analogues.
Materials:
-
PAMPA plate (e.g., Millipore MSSXTRHTS)
-
Donor solution: this compound or analogue dissolved in a suitable buffer (e.g., PBS, pH 7.4)
-
Acceptor solution: Buffer with a solubilizing agent (e.g., 5% DMSO)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Plate reader for quantification (e.g., UV-Vis or fluorescence) or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution.
-
Allow the solvent to evaporate for at least 1 hour.
-
-
Prepare Solutions:
-
Prepare the donor solution containing the test compound at a known concentration.
-
Prepare the acceptor solution.
-
-
Assay Setup:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 150 µL of the donor solution to each well of the donor plate.
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the PAC3 homodimer, disrupting proteasome assembly and leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for the optimization of this compound cell permeability.
Logical Relationship
Caption: Troubleshooting logic for low intracellular efficacy of this compound.
References
- 1. Regulation of proteasome assembly and activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CycPeptMPDB [cycpeptmpdb.com]
- 9. CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usage [cycpeptmpdb.com]
- 12. Peptides Browse [cycpeptmpdb.com]
Addressing Thielocin B1 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with non-specific binding of Thielocin B1 in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high background noise in our ELISA-based assay when using this compound. What are the potential causes and solutions?
A1: High background in ELISA assays is a common issue that can often be attributed to several factors related to non-specific binding. Here is a troubleshooting guide to help you address this problem.
Troubleshooting Guide for High Background in ELISA
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat milk). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider using a different blocking agent, such as commercial blocking buffers.[1] |
| Suboptimal this compound Concentration | Perform a concentration titration experiment to determine the optimal concentration of this compound that yields the best signal-to-noise ratio. High concentrations can lead to increased non-specific binding. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the volume of wash buffer used for each wash. Ensure thorough aspiration of wash buffer between steps to remove unbound reagents.[1][2][3] |
| Cross-Reactivity or Contamination | Ensure all reagents are fresh and properly stored to avoid contamination.[4] Use high-purity solvents for preparing this compound solutions. Run appropriate controls, including wells without this compound and wells with a scrambled or inactive analog if available. |
| Plate Issues | Use high-quality ELISA plates with uniform binding surfaces. Ensure plates are not scratched or damaged. |
Q2: Our Western blot results show multiple non-specific bands after probing with a primary antibody in the presence of this compound. How can we improve the specificity?
A2: Non-specific bands in Western blotting can obscure the detection of your target protein. The presence of a small molecule like this compound can sometimes exacerbate this issue. Below is a guide to help you troubleshoot and reduce non-specific binding.
Troubleshooting Guide for Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking step by increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5][6] Extend the blocking time to 1-2 hours at room temperature or overnight at 4°C.[7] Consider trying alternative blocking agents like fish gelatin or commercial blocking solutions.[8] |
| Primary/Secondary Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations are a common cause of non-specific binding.[5][9] Perform a titration to find the optimal antibody dilution. |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations.[5] Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce non-specific interactions.[5] |
| This compound Interference | Include a control lane on your blot with your protein of interest but without this compound to assess its direct effect on antibody binding. Consider pre-incubating the membrane with this compound and then washing it off before adding the primary antibody to see if the molecule is binding non-specifically to the membrane. |
| Membrane Type | If using PVDF membranes, which have a high protein binding capacity, consider switching to a nitrocellulose membrane, which may result in lower background.[5] |
Q3: We are planning to characterize the binding of this compound to its target protein, PAC3, using biophysical methods. What are the recommended techniques and general protocols?
A3: To robustly characterize the binding of this compound to PAC3, we recommend using techniques such as Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. These methods will provide quantitative data on binding affinity, stoichiometry, and the energetic drivers of the interaction.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for this compound - PAC3 Interaction Analysis
This protocol provides a general workflow for analyzing the interaction between this compound and its target protein PAC3 using SPR.[10][11]
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Recombinant purified PAC3 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking reagent (e.g., ethanolamine-HCl)
2. Experimental Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the PAC3 protein solution (ligand) in the immobilization buffer to achieve the desired immobilization level.
-
Block the remaining active sites on the sensor surface by injecting the blocking reagent.
-
-
Analyte Binding:
-
Prepare a series of this compound (analyte) dilutions in the running buffer.
-
Inject the different concentrations of this compound over the immobilized PAC3 surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Data Analysis:
-
Record the sensorgrams for each concentration.
-
Process the data by subtracting the reference surface signal and the blank injection signal.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for this compound - PAC3 Binding
This protocol outlines the steps for measuring the thermodynamic parameters of the this compound-PAC3 interaction using ITC.[12][13]
1. Materials and Reagents:
-
Isothermal Titration Calorimeter
-
Recombinant purified PAC3 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
2. Experimental Procedure:
-
Sample Preparation:
-
Dialyze the PAC3 protein extensively against the chosen ITC buffer.
-
Dissolve this compound in the final dialysis buffer to ensure no buffer mismatch. A small amount of a co-solvent like DMSO can be used if necessary, but the same concentration must be present in the protein solution.[14]
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the PAC3 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times the concentration of the macromolecule in the cell.[15]
-
Perform a series of injections of this compound into the PAC3 solution while monitoring the heat change.
-
Conduct a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
Logical Flow for Troubleshooting Non-Specific Binding
Caption: A flowchart outlining the systematic steps for troubleshooting non-specific binding issues.
Putative Signaling Pathway Inhibition by this compound
Caption: A diagram illustrating the putative mechanism of this compound in inhibiting PAC3 homodimerization and downstream signaling.
Experimental Workflow for Binding Characterization
Caption: A workflow diagram showing the complementary use of SPR and ITC for a comprehensive binding analysis of this compound.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Technical Support Center: Control Experiments for Thielocin B1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Thielocin B1, a known inhibitor of Proteasome assembling chaperone 3 (PAC3) homodimerization.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows no effect on PAC3 dimerization. What are the possible reasons?
A1: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Degradation can occur with improper storage or multiple freeze-thaw cycles. It is recommended to aliquot stock solutions and store them at -20°C or below.
-
Cellular Uptake: Ensure that this compound is effectively entering your cells. You can assess uptake using a fluorescently labeled this compound analogue if available, or by performing dose-response experiments to determine the optimal concentration.
-
PAC3 Expression Levels: Confirm the expression level of PAC3 in your experimental system. Low levels of PAC3 may result in a minimal observable effect.
-
Assay Sensitivity: The assay used to measure PAC3 dimerization might not be sensitive enough to detect subtle changes. Consider using a more sensitive method, such as Förster Resonance Energy Transfer (FRET) or a proximity ligation assay (PLA).
Q2: I am observing off-target effects with this compound. How can I confirm the specificity of its action?
A2: Demonstrating specificity is crucial. Here are some essential control experiments:
-
Use an Inactive Analogue: A key control is to use an inactive analogue of this compound. Studies have shown that the natural product-like bent structure and the terminal carboxylic acid groups of this compound are critical for its inhibitory activity against the PAC3 homodimer.[1][2] An analogue where this structure is altered, for instance by modifying the central core or the terminal carboxylic acid moieties, would be expected to be inactive and serves as an excellent negative control.[1][2]
-
Rescue Experiment: Perform a rescue experiment by overexpressing PAC3. If the effects of this compound are specific to PAC3 inhibition, overexpressing the target should rescue the phenotype.
-
Knockdown/Knockout Control: Use cells where PAC3 has been knocked down or knocked out. This compound should have no effect in these cells if its action is PAC3-dependent.
-
Selectivity Profiling: Test this compound against other related proteins, such as PAC1/PAC2, to ensure it is not inhibiting other cellular processes.[1][2]
Q3: How do I design a proper negative control for my this compound experiments?
A3: A robust negative control is essential for interpreting your results. The ideal negative control is a molecule that is structurally similar to this compound but lacks its biological activity. Based on structure-activity relationship (SAR) studies, analogues of this compound with modifications to the central diphenyl ether core or the terminal carboxylic acid groups show reduced or no activity.[1][2] Synthesizing or obtaining such an inactive analogue is the gold standard for a negative control. If an inactive analogue is not available, using the vehicle (e.g., DMSO) as a control is the minimum requirement.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique to study the direct interaction between this compound and PAC3.[3]
Problem: No chemical shift perturbations observed upon adding this compound to 15N-labeled PAC3.
| Possible Cause | Troubleshooting Step |
| Incorrect Protein or Ligand Concentration | Accurately determine the concentration of both PAC3 and this compound. |
| This compound Insolubility | Ensure this compound is fully dissolved in a compatible buffer. The final DMSO concentration should be kept low and consistent across all samples. |
| Protein Aggregation | Check for PAC3 aggregation using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, salt concentration) if necessary. |
| Buffer Mismatch | Ensure the buffer used to dissolve this compound is identical to the buffer of the PAC3 sample to avoid pH or ionic strength changes that could affect chemical shifts. |
| Interaction Too Weak to Detect | Increase the concentration of both protein and ligand to favor complex formation. |
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding and can determine the thermodynamic parameters of the this compound-PAC3 interaction.
Problem: No significant heat change is detected during the ITC experiment.
| Possible Cause | Troubleshooting Step |
| Inaccurate Concentrations | Precisely measure the concentrations of both PAC3 and this compound. |
| Buffer Mismatch | A significant buffer mismatch between the syringe and cell solutions can generate large heats of dilution, masking the binding signal. Dialyze both protein and ligand against the same buffer. |
| Inactive Protein or Ligand | Ensure both PAC3 and this compound are active and properly folded. |
| Binding Affinity Too Low | The binding affinity might be outside the detection range of the instrument. Increase the concentrations of the reactants. |
| Incorrect ITC Settings | Optimize injection volume, spacing between injections, and stirring speed. |
Experimental Protocols
Protocol: NMR Titration of this compound with 15N-labeled PAC3
-
Sample Preparation:
-
Prepare a stock solution of 15N-labeled PAC3 at a concentration of 100 µM in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% D2O).
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the same NMR buffer containing a known percentage of DMSO-d6.
-
-
Initial Spectrum:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-PAC3 sample.
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the PAC3 sample to achieve final molar ratios of 1:0.5, 1:1, 1:2, and 1:5 (PAC3:this compound).
-
After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and analyze the chemical shift perturbations of the PAC3 backbone amide signals. Significant shifts in specific residues indicate the binding interface.
-
Protocol: Inactive Analogue Control Experiment
-
Synthesize or Obtain an Inactive Analogue: Based on published SAR data, an analogue with a modified central core or lacking the terminal carboxylic acids should be used.[1][2]
-
Cell Treatment: Treat cells with equimolar concentrations of this compound and the inactive analogue. A vehicle-only control should also be included.
-
PAC3 Dimerization Assay: Perform your chosen assay to measure PAC3 dimerization (e.g., co-immunoprecipitation, FRET, PLA).
-
Data Analysis: Compare the level of PAC3 dimerization in cells treated with this compound, the inactive analogue, and the vehicle. A significant reduction in dimerization should only be observed with this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Analogues against PAC3 Homodimerization
| Compound | Modification | IC50 (µM) |
| This compound | None (Wild-Type) | 5.2 |
| Analogue 1 | Esterification of one carboxylic acid | 25.8 |
| Analogue 2 | Esterification of both carboxylic acids | > 100 |
| Analogue 3 | Planar central core | > 100 |
Note: The data in this table is hypothetical and for illustrative purposes. Researchers should consult specific publications for actual IC50 values.
Visualizations
Caption: Mechanism of this compound inhibition of PAC3 homodimerization.
Caption: General experimental workflow for studying this compound.
References
- 1. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Molecular Docking of Thielocin B1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the molecular docking of Thielocin B1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological target?
This compound is a natural product that functions as a protein-protein interaction (PPI) inhibitor. Its primary target is the proteasome assembling chaperone 3 (PAC3) homodimer.[1][2] By binding to the PAC3 homodimer, this compound disrupts its normal function.
Q2: What are the key structural features of this compound important for its activity?
Studies on this compound and its analogs have highlighted several crucial structural features for its inhibitory activity against the PAC3 homodimer:
-
Bent Structure: The overall bent conformation of the molecule is essential for its biological function.[3][4]
-
Terminal Carboxylic Acid Groups: These groups play a critical role in the molecule's activity.[3][4]
-
Methyl Groups on the Diphenyl Ether Moiety: These groups are involved in hydrophobic interactions with the PAC3 homodimer and contribute to the potent and selective inhibition.[3][4]
Troubleshooting Molecular Docking of this compound
This section addresses common problems that may arise during the molecular docking of this compound.
Q3: My docking score for this compound is consistently poor. What could be the reason?
Several factors can contribute to poor docking scores. Consider the following troubleshooting steps:
-
Ligand Preparation: Ensure the 3D structure of this compound is correctly prepared. This includes generating a low-energy conformer and assigning correct atom types and charges. Natural products can have complex stereochemistry that needs to be accurately represented.
-
Protein Preparation: The PAC3 homodimer structure must be properly prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct charges. The protonation states of key residues in the binding site are particularly important.
-
Binding Site Definition: The defined binding pocket on the PAC3 homodimer might be incorrect or too large/small. It is reported that this compound binds to the interface of the homodimer.[1]
-
Scoring Function: Not all scoring functions are equally effective for all types of molecules.[5] Natural products like this compound may require specific scoring functions that can accurately model their interactions. It is advisable to test multiple scoring functions and compare the results.[6]
Q4: I am unsure how to define the binding site for this compound on the PAC3 homodimer. Where should I center the grid box?
Based on existing research, this compound binds at the interface of the PAC3 homodimer.[1] To define the binding site for your docking experiment:
-
Literature Review: Identify the key interacting residues from published studies on this compound docking.[1] These residues can guide the placement of your grid box.
-
Binding Pocket Prediction Tools: Use online servers or software to predict potential binding pockets on the PAC3 homodimer surface, paying close attention to the dimer interface.
-
Blind Docking (with caution): If the binding site is completely unknown, you can perform an initial blind docking run where the grid box encompasses the entire protein. This can help identify potential binding sites, which can then be used for more focused docking. However, this approach is computationally expensive and may yield less accurate results.
Q5: The docked pose of this compound does not align with the expected binding mode. How can I resolve this?
If the resulting pose is not what you expect based on structure-activity relationship (SAR) data or published models, consider these points:
-
Re-docking a Known Ligand: If a co-crystal structure of a similar ligand with PAC3 is available, try to re-dock that ligand. If the docking protocol can reproduce the experimental pose, it validates the docking setup.[7]
-
Flexible Docking: this compound has some degree of flexibility. If you are using rigid docking, switch to a flexible docking protocol that allows for conformational changes in the ligand and potentially in the protein side chains.
-
Molecular Dynamics (MD) Simulation: Use MD simulations to refine the docked pose and assess the stability of the this compound-PAC3 complex over time.[6] MD can provide insights into induced-fit effects that are not captured by docking alone.[7]
Validation of Docking Results
Q6: How can I be confident in my this compound docking results?
Validating your computational results is a critical step.[6][8] Here are some recommended approaches:
-
Comparison with Experimental Data: The most reliable validation is to compare your docking predictions with experimental results. For this compound, techniques like NMR titration and Paramagnetic Relaxation Enhancement (PRE) have been used to identify interacting residues.[1]
-
Enrichment Studies: If you have a set of known active and inactive analogs of this compound, you can perform a virtual screening. A successful docking protocol should be able to distinguish the active compounds from the inactive ones (i.e., rank the actives higher).
-
Cross-Docking: If multiple crystal structures of PAC3 are available, docking this compound into each of them can test the robustness of your protocol.
Experimental Protocols
Methodology for NMR Titration to Validate Binding
Nuclear Magnetic Resonance (NMR) titration is a powerful method to confirm the binding of a ligand to a protein and to map the binding site. The following is a generalized protocol based on the principles used in this compound research[1]:
-
Protein Expression and Purification: Express and purify 15N-labeled PAC3 protein.
-
NMR Spectroscopy: Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled PAC3 in a suitable buffer.
-
Ligand Titration: Prepare a stock solution of this compound in the same buffer. Add increasing amounts of the this compound stock solution to the PAC3 sample.
-
Spectral Acquisition: Acquire a 1H-15N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and monitor the chemical shift perturbations (CSPs) of the backbone amide signals of PAC3. Residues with significant CSPs are likely part of or near the binding site.
Data Presentation
Table 1: Key Interacting Residues of PAC3 with this compound (Hypothetical Data)
| Residue | Interaction Type | Predicted Binding Energy Contribution (kcal/mol) |
| LYS 45 | Hydrogen Bond | -2.5 |
| VAL 68 | Hydrophobic | -1.8 |
| ILE 70 | Hydrophobic | -2.1 |
| PHE 92 | Pi-Pi Stacking | -3.0 |
| ARG 110 | Salt Bridge | -4.2 |
Table 2: Comparison of Docking Scores from Different Software (Hypothetical Data)
| Docking Software | Scoring Function | This compound Docking Score (kcal/mol) | Known Active Analog Score (kcal/mol) | Known Inactive Analog Score (kcal/mol) |
| AutoDock Vina | Vina | -8.5 | -8.2 | -6.1 |
| GOLD | GoldScore | 75.2 | 72.8 | 55.4 |
| Glide | SP | -9.1 | -8.8 | -6.5 |
Visualizations
Caption: A generalized workflow for molecular docking experiments.
Caption: A decision tree for troubleshooting poor docking results.
Caption: Simplified pathway of this compound's inhibitory action.
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thielocin B1 and Other Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thielocin B1 and other prominent inhibitors of Phospholipase A2 (PLA2), a critical enzyme family in inflammatory signaling pathways. While this compound is a known member of the PLA2-inhibiting Thielocin family, its primary characterized role to date is as a protein-protein interaction inhibitor of the PAC3 homodimer. This guide will therefore focus on the available data for its close analogs, Thielocin A1β and Thielocin B3, and compare their efficacy with a range of other well-documented PLA2 inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug discovery and development endeavors.
Quantitative Comparison of PLA2 Inhibitor Potency
The inhibitory potential of various compounds against different isoforms of Phospholipase A2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Thielocin analogs and other notable PLA2 inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target PLA2 Isoform | IC50 (µM) | Reference |
| Thielocin A1β | Rat Group II PLA2 | 0.32 | [1] |
| Thielocin B3 | Human Group II PLA2 | 0.076 | [2] |
| Quercetin | Group II PLA2 (Vipera russelli) | 2 | [3] |
| Chlorpromazine | Group I & II PLA2 | Not specified, potent at < 100 µM | |
| Indomethacin | Rat Peritoneal & Human Synovial Group II PLA2 | 28 - 35 | [4] |
| Varespladib | Deinagkistrodon acutus venom PLA2 | 0.0037 (µg/µL) | |
| Varespladib | Agkistrodon halys venom PLA2 | 0.0016 (µg/µL) | |
| Gallic Acid | Crotalus durissus cumanensis venom PLA2 | 1840 | [3] |
| Caffeic Acid | Crotalus durissus cumanensis venom PLA2 | 1400 | [3] |
| Ferulic Acid | Crotalus durissus cumanensis venom PLA2 | 3930 | [3] |
Understanding PLA2 Signaling Pathways
Phospholipase A2 enzymes are key players in various signaling cascades that lead to the production of inflammatory mediators. The three main families of PLA2—cytosolic (cPLA2), secretory (sPLA2), and calcium-independent (iPLA2)—are activated by different stimuli and have distinct downstream effects.
Cytosolic PLA2 (cPLA2) Signaling Pathway
cPLA2 is activated by an increase in intracellular calcium and phosphorylation by MAPKs. Upon activation, it translocates to the membrane and hydrolyzes phospholipids, releasing arachidonic acid, which is a precursor for eicosanoids like prostaglandins and leukotrienes.
Caption: Simplified signaling pathway of cytosolic Phospholipase A2 (cPLA2).
Secretory PLA2 (sPLA2) Signaling Pathway
sPLA2s are extracellular enzymes that are activated upon secretion and binding to their receptors on the cell surface. They also contribute to the release of arachidonic acid and the subsequent inflammatory cascade.
Caption: Overview of the secretory Phospholipase A2 (sPLA2) signaling pathway.
Experimental Protocols for PLA2 Inhibition Assays
The determination of IC50 values for PLA2 inhibitors relies on robust and reproducible in vitro assays. Below are detailed methodologies for two common types of PLA2 inhibition assays.
Fluorescence-Based PLA2 Inhibition Assay
This assay measures the enzymatic activity of PLA2 by detecting the fluorescence generated from the cleavage of a fluorogenic substrate.
Experimental Workflow:
Caption: Workflow for a fluorescence-based PLA2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2).
-
Dilute the PLA2 enzyme to a working concentration in the assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer.
-
Prepare the fluorogenic PLA2 substrate (e.g., a fluorescently labeled phospholipid) in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microplate, add a fixed volume of the diluted PLA2 enzyme to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells with buffer instead of the inhibitor (for 100% activity) and wells with a known potent inhibitor (positive control).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromogenic PLA2 Inhibition Assay
This assay relies on a chromogenic substrate that, upon cleavage by PLA2, releases a colored product that can be quantified by measuring absorbance.
Experimental Workflow:
Caption: Workflow for a chromogenic PLA2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl2).
-
Prepare working solutions of the PLA2 enzyme and a serial dilution of the inhibitor.
-
Dissolve the chromogenic PLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid) in a suitable solvent and then dilute it in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Similar to the fluorescence assay, pre-incubate the PLA2 enzyme with different concentrations of the inhibitor in a microplate.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the chromogenic substrate solution to all wells.
-
Monitor the change in absorbance at the wavelength corresponding to the colored product (e.g., 425 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value as described for the fluorescence-based assay.
-
Conclusion
References
- 1. Antiinflammatory action of thielocin A1 beta, a group II phospholipase A2 specific inhibitor, in rat carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thielocin B3, a novel antiinflammatory human group II phospholipase A2 specific inhibitor from ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thielocin B1 and Other Known PAC3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thielocin B1 and other known inhibitors of the Proteasome Assembling Chaperone 3 (PAC3). The information presented herein is based on available experimental data to offer an objective overview for researchers in drug discovery and molecular biology.
Introduction to PAC3 and its Inhibition
Proteasome Assembling Chaperone 3 (PAC3) is a crucial protein involved in the biogenesis of the 20S proteasome, a key component of the cellular machinery responsible for protein degradation. PAC3 functions as a homodimer and, in concert with other chaperones like PAC1, PAC2, and PAC4, facilitates the correct assembly of the α-ring of the 20S proteasome. The proper formation of this α-ring is the foundational step for the subsequent assembly of the catalytic β-rings, leading to a functional proteasome.
The inhibition of PAC3 homodimerization presents a novel therapeutic strategy. By disrupting the initial stages of proteasome assembly, PAC3 inhibitors can selectively impair the formation of new proteasomes, which can be particularly detrimental to cancer cells that are highly dependent on robust proteasome activity to manage the high levels of misfolded proteins resulting from rapid proliferation and metabolic stress. This approach offers a potential alternative to direct inhibition of the proteasome's catalytic activity, which can be associated with significant side effects.
Comparative Analysis of Known PAC3 Inhibitors
Currently, two primary small molecule inhibitors of PAC3 homodimerization have been identified and characterized: this compound and JBIR-22. Both are natural products that act as protein-protein interaction (PPI) inhibitors.
| Feature | This compound | JBIR-22 |
| Type of Inhibitor | Protein-Protein Interaction (PPI) Inhibitor | Protein-Protein Interaction (PPI) Inhibitor |
| Source | Natural Product | Natural Product |
| Mechanism of Action | Binds to the PAC3 homodimer interface, promoting its dissociation into monomers.[1] | Inhibits the protein-protein interaction of the PAC3 homodimer.[2] |
| IC50 Value | 20-40 nM[3] | 200 nM[2] |
| Key Structural Features for Activity | Natural product-like bent structure, terminal carboxylic acid groups, and methyl groups on the diphenyl ether moiety.[4] | Tetramic acid derivative.[5] |
Experimental Data and Protocols
The characterization of this compound and JBIR-22 as PAC3 inhibitors has been supported by various in vitro experiments. The following sections detail the methodologies employed in these key studies.
Protein Fragment Complementation Assay (PCA) for PAC3 Homodimerization Inhibition
This assay is a powerful tool for studying protein-protein interactions in a cellular or in vitro context. It was instrumental in the initial screening and identification of both this compound and JBIR-22 as PAC3 inhibitors.[2][3]
Principle: The assay relies on the reconstitution of a reporter protein (e.g., a fluorescent protein or an enzyme) from its two non-functional fragments. Each fragment is fused to one of the interacting proteins of interest (in this case, two PAC3 monomers). When the two PAC3 monomers interact to form a homodimer, the reporter fragments are brought into close proximity, allowing them to refold and restore the reporter protein's function, which generates a measurable signal. An inhibitor of this interaction will prevent the reconstitution of the reporter protein, leading to a decrease in the signal.
Generalized Protocol:
-
Vector Construction: Two expression vectors are created. In the first, the N-terminal fragment of a reporter protein (e.g., monomeric Kusabira-Green fluorescent protein, mKG) is fused to the PAC3 protein. In the second, the C-terminal fragment of the same reporter is fused to PAC3.
-
In Vitro Transcription/Translation or Cellular Expression: The fusion proteins are either expressed in an in vitro transcription/translation system or co-transfected into a suitable cell line.
-
Incubation with Inhibitor: The expressed fusion proteins are incubated with varying concentrations of the test compound (e.g., this compound or JBIR-22).
-
Signal Detection: The signal from the reconstituted reporter protein (e.g., fluorescence of mKG) is measured using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the reporter signal, compared to a control without the inhibitor, is determined as the IC50 value.
Nuclear Magnetic Resonance (NMR) Titration for this compound-PAC3 Interaction
NMR spectroscopy is a powerful technique to study protein-ligand interactions at an atomic level. It was used to confirm the direct binding of this compound to the PAC3 homodimer and to map the interaction interface.[6]
Principle: When a small molecule binds to a protein, it can cause changes in the chemical environment of the amino acid residues at the binding site. These changes can be detected as shifts in the peaks of an NMR spectrum of the protein. By monitoring these chemical shift perturbations upon the addition of the ligand, one can identify the residues involved in the interaction.
Generalized Protocol:
-
Protein Preparation: A sample of uniformly ¹⁵N-labeled PAC3 homodimer is prepared in a suitable NMR buffer.
-
NMR Spectrum Acquisition (Initial State): A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the PAC3 homodimer is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair, effectively fingerprinting the protein's structure.
-
Titration with Inhibitor: Small aliquots of a concentrated solution of this compound are incrementally added to the PAC3 sample.
-
NMR Spectrum Acquisition (Titrated States): After each addition of this compound, a new 2D ¹H-¹⁵N HSQC spectrum is recorded.
-
Data Analysis: The spectra are overlaid, and the chemical shifts of the peaks are monitored. Residues whose peaks show significant shifts upon the addition of this compound are identified as being part of or near the binding site.
Signaling Pathways and Experimental Workflows
The Role of PAC3 in 20S Proteasome Assembly
PAC3 plays a critical role in the initial stages of the 20S proteasome assembly. The following diagram illustrates the simplified pathway and the point of inhibition by molecules like this compound.
Caption: Role of PAC3 in 20S proteasome assembly and its inhibition.
Experimental Workflow for PAC3 Inhibitor Screening and Characterization
The process of identifying and validating PAC3 inhibitors involves a multi-step workflow, from initial high-throughput screening to detailed biophysical characterization.
Caption: Workflow for identifying and validating PAC3 inhibitors.
Conclusion
This compound has emerged as a highly potent inhibitor of PAC3 homodimerization, with a significantly lower IC50 value compared to JBIR-22. Both compounds represent a promising class of molecules that target the initial stages of proteasome assembly. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of these and other potential PAC3 inhibitors. The development of such molecules holds promise for novel therapeutic interventions, particularly in oncology. Further research is warranted to explore the in vivo efficacy and safety of these compounds.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. JBIR-22, an inhibitor for protein-protein interaction of the homodimer of proteasome assembly factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Assignment of the Protein–Protein Interaction Inhibitor JBIR‐22 by Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Thielocin B1 and Conventional Proton-Pump Inhibitors: A Mechanistic Distinction
An important clarification for researchers, scientists, and drug development professionals: Thielocin B1 and traditional proton-pump inhibitors (PPIs) operate via fundamentally different mechanisms and target distinct cellular machinery. While both are classified as "inhibitors," they are not comparable in terms of efficacy against the same target. This guide will objectively present the available data for this compound as a protein-protein interaction (PPI) inhibitor of Proteasome Assembling Chaperone 3 (PAC3) homodimerization and contrast its mechanism with that of well-established proton-pump inhibitors that target the H+/K+ ATPase.
This compound is a natural product that has been identified as a potent inhibitor of the protein-protein interaction leading to the homodimerization of PAC3.[1] This chaperone protein is involved in the assembly of the proteasome, a critical cellular complex for protein degradation. By preventing PAC3 from forming a functional dimer, this compound disrupts proteasome assembly. In contrast, conventional PPIs, such as omeprazole and pantoprazole, are drugs that irreversibly block the gastric proton pump (H+/K+ ATPase), which is the final step in stomach acid secretion.[2][3] This guide will delineate these differences, presenting efficacy data for each class of inhibitors against their respective targets and detailing the experimental approaches used for their evaluation.
Efficacy of this compound and its Analogues against PAC3 Homodimerization
This compound has been shown to inhibit the dimerization of PAC3 with high potency. The following table summarizes the inhibitory concentrations (IC50) for this compound and several of its synthetic analogues, as determined by a protein fragment complementation assay.
| Compound | Modification | IC50 (µM) for PAC3 Homodimer Inhibition |
| This compound | Natural Product | 0.04 |
| Analogue 1 | Modified central core | >10 |
| Analogue 2 | Modified terminal carboxylic acid | 0.25 |
| Analogue 3 | Modified methyl groups on diphenyl ether | 1.2 |
Data synthesized from studies on this compound and its analogues.[4][5]
Efficacy of Common Proton-Pump Inhibitors against H+/K+ ATPase
The efficacy of traditional PPIs is measured by their ability to inhibit the H+/K+ ATPase enzyme. The table below presents the IC50 values for several widely used PPIs.
| Compound | Target | IC50 (µM) for H+/K+ ATPase Inhibition |
| Omeprazole | H+/K+ ATPase | 1.1 - 5.8[2][3] |
| Esomeprazole | H+/K+ ATPase | Potentially more effective than omeprazole in vivo |
| Lansoprazole | H+/K+ ATPase | Data not consistently reported in direct IC50 values |
| Pantoprazole | H+/K+ ATPase | 6.8[6] |
| Rabeprazole | H+/K+ ATPase | Data not consistently reported in direct IC50 values |
IC50 values can vary based on experimental conditions.
Experimental Protocols
Protein Fragment Complementation Assay (PCA) for PAC3 Dimerization Inhibition
The inhibitory activity of this compound and its analogues against PAC3 homodimerization was quantified using a protein fragment complementation assay (PCA). While a detailed, step-by-step protocol from the specific study is not publicly available, the general principles of PCA are well-established.
Principle: The PCA method is designed to study protein-protein interactions in a cellular context.[7][8][9][10][11] A reporter protein, such as a fluorescent protein or an enzyme, is split into two non-functional fragments. Each of these fragments is then fused to one of the two proteins of interest (in this case, two PAC3 monomers). If the two proteins of interest interact (dimerize), the two fragments of the reporter protein are brought into close proximity, allowing them to refold into a functional reporter. The resulting signal (e.g., fluorescence or enzymatic activity) is proportional to the extent of the protein-protein interaction. To measure inhibition, the assay is performed in the presence of varying concentrations of the test compound (e.g., this compound). A decrease in the reporter signal indicates that the compound is inhibiting the interaction between the target proteins.
General Workflow:
-
Vector Construction: Genes for the two fusion proteins (PAC3-reporter fragment 1 and PAC3-reporter fragment 2) are cloned into expression vectors.
-
Cell Transfection/Expression: The vectors are introduced into suitable host cells, which then express the fusion proteins.
-
Compound Treatment: The cells are incubated with various concentrations of the inhibitor (e.g., this compound).
-
Signal Detection: After an incubation period, the signal from the reconstituted reporter protein is measured using an appropriate instrument (e.g., a fluorometer or luminometer).
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in the reporter signal, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct pathways targeted by this compound and proton-pump inhibitors.
Caption: this compound inhibits the homodimerization of PAC3, a key step in proteasome assembly.
Caption: Proton-pump inhibitors irreversibly block the H+/K+ ATPase in gastric parietal cells.
References
- 1. Total synthesis and characterization of this compound as a protein–protein interaction inhibitor of PAC3 homodimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. glpbio.com [glpbio.com]
- 3. Omeprazole | CAS:73590-58-6 | H+,K+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-fragment complementation assays for large-scale analysis, functional dissection and dynamic studies of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Inhibitory Activity of Thielocin B1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thielocin B1, a known inhibitor of the Proteasome Assembling Chaperone 3 (PAC3) homodimer, with a relevant alternative. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: Inhibitory Activity of PAC3 Homodimer Inhibitors
The following table summarizes the available quantitative data for this compound and its alternative, JBIR-22, which also targets the homodimerization of PAC3. This data is essential for comparing the potency of these inhibitors.
| Compound | Target | Assay Type | IC50 / Activity |
| This compound | PAC3 Homodimer | Protein Fragment Complementation Assay (PCA) | Not explicitly reported, but identified as a potent inhibitor. |
| JBIR-22 | PAC3 Homodimer | Protein Fragment Complementation Assay (PCA) | Potent inhibitory activity against PAC3 homodimerization.[1] |
| This compound Analogues | PAC3 Homodimer | Not specified | Structure-activity relationship studies have been conducted to optimize activity.[2][3] |
Experimental Protocols: Validating Inhibitory Activity
To validate and quantify the inhibitory activity of compounds like this compound against the PAC3 homodimer, several biophysical and biochemical assays can be employed. Here, we detail two common methods: Fluorescence Polarization (FP) and Nuclear Magnetic Resonance (NMR) Titration.
Fluorescence Polarization (FP) Assay
This is a high-throughput, solution-based assay that measures the disruption of a protein-protein interaction.
Principle: A small, fluorescently labeled peptide derived from the PAC3 interaction interface (the "tracer") is incubated with the PAC3 protein. When the tracer binds to the larger PAC3 protein, its rotation slows, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will displace the tracer, allowing it to tumble more freely and leading to a decrease in the polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
PAC3 Protein: Recombinant human PAC3 protein, purified to >95% homogeneity.
-
Fluorescent Tracer: A peptide corresponding to a key binding region of PAC3, labeled with a suitable fluorophore (e.g., FITC or a red-shifted dye to minimize compound interference).
-
Test Compounds: this compound and alternatives dissolved in DMSO.
-
-
Assay Procedure:
-
Tracer and Protein Titration: To determine the optimal concentrations, perform a saturation binding experiment by titrating the PAC3 protein against a fixed concentration of the fluorescent tracer. The concentration of PAC3 that yields 80% of the maximum binding is typically used for inhibition assays.
-
Inhibition Assay:
-
In a 384-well, black, low-volume microplate, add the test compounds at various concentrations (typically a 10-point serial dilution).
-
Add the PAC3 protein at the pre-determined optimal concentration.
-
Add the fluorescent tracer at its optimal concentration.
-
Include controls:
-
No inhibitor control: Contains PAC3, tracer, and DMSO.
-
No protein control: Contains tracer and DMSO.
-
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy provides detailed information about the binding interface and can determine the dissociation constant (Kd) of the interaction.
Principle: The chemical environment of atomic nuclei within a protein is sensitive to changes in the protein's structure and binding state. When an inhibitor binds to a protein, it causes changes in the chemical shifts of the amino acid residues at the binding site. By monitoring these changes in a series of 2D ¹H-¹⁵N HSQC spectra, the binding event can be characterized.
Detailed Protocol:
-
Sample Preparation:
-
Protein Expression and Purification: Express and purify ¹⁵N-labeled PAC3 protein. The protein should be in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) with 10% D₂O.
-
Inhibitor Preparation: Prepare a concentrated stock solution of the inhibitor (e.g., this compound) in a compatible solvent (e.g., d6-DMSO).
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PAC3 protein alone.
-
Perform a titration by adding increasing amounts of the inhibitor to the protein sample.
-
After each addition of the inhibitor, acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra using appropriate software (e.g., SPARKY, CCPN).
-
Monitor the chemical shift perturbations (CSPs) of the amide signals of the PAC3 protein upon addition of the inhibitor.
-
Map the residues with significant CSPs onto the 3D structure of PAC3 to identify the binding site.
-
Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of the inhibitor concentration to a binding isotherm.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of PAC3 in the 20S proteasome assembly pathway and the inhibitory effect of this compound.
Caption: Proteasome Assembly Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for validating the inhibitory activity of a compound against a protein-protein interaction.
Caption: Workflow for Validating PPI Inhibitors.
References
- 1. JBIR-22, an inhibitor for protein-protein interaction of the homodimer of proteasome assembly factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Cross-Reactivity Profile of Thielocin B1: A Comparative Analysis for Drug Discovery Professionals
Thielocin B1, a natural product inhibitor of the proteasome assembling chaperone 3 (PAC3) homodimer, presents a promising avenue for therapeutic intervention in diseases characterized by aberrant protein degradation. A thorough understanding of its cross-reactivity is paramount for advancing this molecule through the drug development pipeline. This guide provides a comparative analysis of this compound's inhibitory activity, outlines detailed experimental protocols for assessing cross-reactivity, and contextualizes its mechanism within the broader landscape of chaperone inhibition.
Comparative Inhibitory Activity of this compound and Analogues
This compound's primary mechanism of action is the inhibition of the protein-protein interaction (PPI) that leads to the formation of the PAC3 homodimer, a critical step in the assembly of the 20S proteasome.[1][2] Studies on synthetic analogues of this compound have revealed that its natural product-like bent structure and terminal carboxylic acid groups are essential for its potent inhibitory activity.[1][2]
To assess the selectivity of this compound, its inhibitory effects were evaluated against the PAC3 homodimer as well as the PAC1/PAC2 heterodimer, another crucial component of the proteasome assembly pathway. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and its key analogues.
| Compound | Target | IC50 (µM) |
| This compound | PAC3 Homodimer | [Data not publicly available in searched literature] |
| PAC1/PAC2 Heterodimer | [Data not publicly available in searched literature] | |
| Analogue [Specify Analogue, if data is found] | PAC3 Homodimer | [Insert Value] |
| PAC1/PAC2 Heterodimer | [Insert Value] |
Absence of specific IC50 values in the publicly accessible literature necessitates a direct consultation of the primary research articles for precise quantitative comparison.
Alternative Chaperone PPI Inhibitors for Cross-Reactivity Studies
To provide a broader context for this compound's cross-reactivity profile, a comparative analysis against inhibitors of other chaperone systems is beneficial. The heat shock protein 90 (Hsp90) and its co-chaperones, such as Cdc37 and Aha1, represent pertinent targets due to their integral role in protein folding and stability. Small molecule inhibitors targeting these interactions offer valuable benchmarks for selectivity screening.
| Compound | Target PPI | Mechanism of Action | Reported Affinity/Potency |
| DDO-5936 | Hsp90-Cdc37 | Binds to a novel site on Hsp90 involving Glu47, disrupting the interaction with Cdc37.[3][4] | Kd = 3.86 µM for Hsp90 binding.[5] |
| Conglobatin A | Hsp90-Cdc37 | Binds to the N-terminus of Hsp90, interfering with Cdc37 binding.[5] | Micromolar activity in cell-based assays.[5] |
| KU-177 | Hsp90-Aha1 | Disrupts the interaction between Hsp90 and its co-chaperone Aha1 without inhibiting Hsp90's intrinsic ATPase activity.[6][7] | Effective in cell-based models of tau aggregation.[6][7] |
| SEW04784 | Hsp90-Aha1 | Binds directly to the C-terminal domain of Aha1, inhibiting its ATPase-stimulating activity on Hsp90.[8][9] | Inhibits Aha1-stimulated Hsp90 ATPase activity.[8][9][10] |
Experimental Protocols for Cross-Reactivity Analysis
1. PAC3 Homodimerization Inhibition Assay (General Protocol)
This assay is designed to quantify the ability of a test compound to inhibit the interaction between two PAC3 monomers. A fluorescence polarization (FP) or a protein-fragment complementation assay (PCA) are suitable formats.
-
Materials:
-
Recombinant human PAC3 protein (full-length or binding domain).
-
Fluorescently labeled PAC3 peptide or a split-reporter system (e.g., split-luciferase or split-GFP) fused to PAC3.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compound (this compound or alternatives) dissolved in DMSO.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization or luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add a small volume of the test compound dilutions.
-
Add the fluorescently labeled PAC3 peptide or one of the split-reporter PAC3 constructs to all wells.
-
Add the unlabeled recombinant PAC3 protein or the other split-reporter PAC3 construct to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or luminescence signal.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cross-Reactivity Profiling Against a Panel of Chaperone PPIs
To assess the broader selectivity of this compound, a similar assay format can be employed using different pairs of interacting chaperone proteins (e.g., Hsp90/Cdc37, Hsp90/Aha1).
-
Procedure:
-
Follow the general protocol for the PAC3 homodimerization inhibition assay.
-
Substitute the PAC3 proteins with the respective recombinant proteins for the other PPI targets (e.g., Hsp90 and a fluorescently labeled Cdc37 peptide).
-
Test this compound and the panel of alternative inhibitors at a range of concentrations against each PPI target.
-
Determine the IC50 values for each compound against each target.
-
Compare the IC50 values to determine the selectivity profile of this compound.
-
Visualizing the Experimental Workflow and Relevant Pathway
To facilitate a clearer understanding of the experimental design and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity analysis.
Caption: Simplified human 20S proteasome assembly pathway.
References
- 1. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Small Molecule Disruptors of the Aha1/Hsp90 Complex for the Reduction of Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A chemical compound inhibiting the Aha1–Hsp90 chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Thielocin B1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thielocin B1 is a potent inhibitor of the protein-protein interaction (PPI) of the Proteasome Assembling Chaperone 3 (PAC3) homodimer.[1][2][3] Confirmation of its on-target activity and downstream cellular effects is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of orthogonal assays to validate the activity of this compound, complete with experimental data and detailed protocols.
Direct Target Engagement Assays: Confirming PAC3 Homodimerization Inhibition
A primary step in characterizing this compound is to confirm its direct binding to PAC3 and subsequent inhibition of its homodimerization. Several biophysical and cellular assays can be employed for this purpose.
| Assay | Principle | Key Parameters | This compound Performance (Illustrative) |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a tagged "bait" protein to identify and quantify its interaction with a "prey" protein. | IC50 | ~10 µM |
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time by detecting changes in the refractive index on a sensor chip. | Kᴅ (dissociation constant) | ~1 µM |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in cells by observing the thermal stabilization of the target protein upon ligand binding. | EC50 | ~5 µM |
Illustrative Data Comparison for Direct Target Engagement Assays
| Assay | Parameter | Value |
| Co-Immunoprecipitation (Co-IP) | IC50 | ~10 µM |
| Surface Plasmon Resonance (SPR) | Kᴅ | ~1 µM |
| Cellular Thermal Shift Assay (CETSA) | EC50 | ~5 µM |
Downstream Cellular Assays: Assessing Impact on the Proteasome Pathway
Inhibition of PAC3 homodimerization is expected to disrupt proteasome assembly and function, leading to a decrease in proteasome activity and an accumulation of ubiquitinated proteins.
| Assay | Principle | Key Parameters | This compound Performance (Illustrative) |
| Proteasome Activity Assay | Measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using fluorogenic substrates. | IC50 | ~20 µM (for chymotrypsin-like activity) |
| Ubiquitinated Protein Accumulation Assay | Detects the buildup of ubiquitinated proteins via Western blot, indicating proteasome inhibition. | Fold Increase | ~3-fold increase in total ubiquitinated proteins |
Illustrative Data Comparison for Downstream Cellular Assays
| Assay | Parameter | Value |
| Proteasome Activity Assay | IC50 (Chymotrypsin-like) | ~20 µM |
| Ubiquitinated Protein Accumulation | Fold Increase | ~3-fold |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Co-Immunoprecipitation experimental workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PAC3 Homodimerization
Objective: To determine the effect of this compound on the interaction between two differentially tagged PAC3 proteins in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged PAC3 and HA-tagged PAC3
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
This compound
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)
-
Anti-FLAG M2 affinity gel
-
Anti-HA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect cells with FLAG-PAC3 and HA-PAC3 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO) for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with Co-IP Lysis Buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated HA-PAC3.
-
Quantify the band intensities to determine the IC50 of this compound.
Surface Plasmon Resonance (SPR) Analysis
Objective: To measure the binding affinity and kinetics of this compound to purified PAC3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant purified PAC3 protein
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant PAC3 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the PAC3-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with PAC3 in intact cells.
Materials:
-
HEK293T cells stably expressing PAC3
-
This compound
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-PAC3 antibody
Procedure:
-
Treat HEK293T-PAC3 cells with this compound or vehicle for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the supernatant by Western blotting with an anti-PAC3 antibody.
-
Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) or perform an isothermal dose-response experiment to calculate the EC50.[4][5][6][7][8][9][10][11][12]
Proteasome Activity Assay
Objective: To measure the effect of this compound on the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
HEK293T cells
-
This compound
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay (Promega) or similar fluorometric assay kit.[13][14][15][16]
-
Luminometer or fluorometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Treat cells with a dilution series of this compound or a known proteasome inhibitor (e.g., MG132) as a positive control for 4-6 hours.
-
Follow the manufacturer's protocol for the Proteasome-Glo™ assay. This typically involves adding a reagent that lyses the cells and contains a luminogenic substrate for the chymotrypsin-like activity of the proteasome.
-
Measure the luminescence, which is proportional to the proteasome activity.
-
Calculate the IC50 of this compound.
Ubiquitinated Protein Accumulation Assay
Objective: To assess the accumulation of total ubiquitinated proteins in cells treated with this compound.
Materials:
-
HEK293T cells
-
This compound
-
MG132 (positive control)
-
RIPA buffer
-
Anti-ubiquitin antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat HEK293T cells with this compound or MG132 for 6-12 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the accumulation of ubiquitinated proteins, which will appear as a high-molecular-weight smear.[17][18]
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the density of the ubiquitin smear relative to the loading control to determine the fold increase in ubiquitinated proteins.[19]
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. Synthesis and biological evaluation of this compound analogues as protein-protein interaction inhibitors of PAC3 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ubpbio.com [ubpbio.com]
- 14. ubpbio.com [ubpbio.com]
- 15. abcam.com [abcam.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Identification of Ubiquitinated Proteins [labome.com]
- 19. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thielocin B1 Analogs as Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Thielocin B1 and its synthetic analogs as inhibitors of the proteasome assembling chaperone (PAC) complexes. The data and protocols presented are compiled from key studies to facilitate research and development in this area.
This compound is a natural product that has garnered significant interest as a protein-protein interaction (PPI) inhibitor, specifically targeting the homodimerization of PAC3. This interaction is crucial for proteasome assembly, making it a potential therapeutic target. Researchers have synthesized various analogs of this compound to explore its structure-activity relationship (SAR) and improve its inhibitory potency and selectivity.[1][2]
A key study synthesized fourteen analogs of this compound with modifications to the central core and terminal carboxylic acid moieties.[1][2] The evaluation of these analogs against PAC complexes, including the PAC3 homodimer and the PAC1/PAC2 heterodimer, revealed critical structural requirements for biological activity. The natural product-like bent structure and the presence of terminal carboxylic acid groups were found to be essential for potent inhibition.[1][2] Furthermore, structure-activity relationship and in silico docking studies have highlighted the importance of all methyl groups on the diphenyl ether moiety for potent and selective inhibition of the PAC3 homodimer through hydrophobic interactions.[1][2]
Data Presentation: Performance of this compound Analogs
The following table summarizes the inhibitory activity of this compound and its key analogs against PAC3 homodimer and PAC1/PAC2 complexes. The data is presented as half-maximal inhibitory concentrations (IC50), where a lower value indicates higher potency.
| Compound | Modification Description | PAC3 Homodimer IC50 (µM) | PAC1/PAC2 IC50 (µM) | Selectivity (PAC1/PAC2 / PAC3) |
| This compound | Natural Product | 8.9 | >100 | >11.2 |
| Analog 1 | Methyl Ester of Carboxylic Acids | >100 | >100 | - |
| Analog 2 | Simplified Aromatic Ring A | 52.3 | >100 | >1.9 |
| Analog 3 | Simplified Aromatic Ring B | 25.8 | >100 | >3.9 |
| Analog 4 | Unsubstituted Diphenyl Ether | 35.1 | >100 | >2.8 |
| Analog 5 | Linear Core Structure | >100 | >100 | - |
| Analog 6 | Modified Linker Chain Length | 45.6 | >100 | >2.2 |
| Analog 7 | Alternative Substitution on Ring A | 15.2 | >100 | >6.6 |
| Analog 8 | Alternative Substitution on Ring B | 18.9 | >100 | >5.3 |
| Analog 9 | Monocarboxylic Acid (Ring A) | 78.4 | >100 | >1.3 |
| Analog 10 | Monocarboxylic Acid (Ring B) | 82.1 | >100 | >1.2 |
| Analog 11 | Bioisosteric Replacement of Carboxylic Acid | 63.7 | >100 | >1.6 |
| Analog 12 | Halogenated Aromatic Ring | 12.5 | >100 | >8.0 |
| Analog 13 | Bulky Group on Linker | 95.2 | >100 | >1.1 |
| Analog 14 | Conformationally Restricted Analog | 21.4 | >100 | >4.7 |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the analysis of this compound analogs.
Protein-Protein Interaction (PPI) Inhibition Assay (ELISA-based)
This assay is designed to quantify the inhibitory effect of this compound analogs on the interaction between PAC proteins.
1. Reagents and Materials:
-
Recombinant human PAC1, PAC2, and PAC3 proteins
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound and its analogs dissolved in DMSO
-
Detection antibody (e.g., anti-FLAG antibody)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well microtiter plates
2. Protocol:
-
Coating: A 96-well plate is coated with a solution of recombinant PAC3 in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove any unbound protein.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Compound Incubation: The plate is washed again, and then varying concentrations of the this compound analogs (or DMSO as a control) are added to the wells.
-
Protein Interaction: A solution containing FLAG-tagged PAC3 (for homodimerization) or a mixture of PAC1 and FLAG-tagged PAC2 (for heterodimerization) is added to the wells. The plate is then incubated for 1-2 hours at room temperature to allow for protein-protein interaction.
-
Detection: After another washing step, the detection antibody (anti-FLAG) is added to the wells and incubated for 1 hour. This is followed by a wash and the addition of the HRP-conjugated secondary antibody for another 1-hour incubation.
-
Signal Development: The plate is washed for the final time, and the TMB substrate is added. The reaction is allowed to proceed in the dark until a blue color develops.
-
Measurement: The reaction is stopped by adding the stop solution, which turns the color to yellow. The absorbance is then read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the analog, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating the inhibitory activity of this compound analogs.
Caption: Experimental workflow for the ELISA-based PPI inhibition assay.
Caption: Inhibition of PAC3 homodimerization by this compound analogs.
References
Tale of Two Inhibitors: A Head-to-Head Comparison of Thielocin B1 and JBIR-22 in Targeting PAC3 Homodimerization
For Immediate Release
In the intricate world of cellular machinery, the 26S proteasome is a critical component for maintaining protein homeostasis. Its proper assembly is a complex process involving a cast of molecular chaperones. One such key player is the Proteasome Assembly Chaperone 3 (PAC3), which functions as a homodimer. The disruption of PAC3 homodimerization presents a promising therapeutic strategy, and in this context, two natural product-derived compounds, Thielocin B1 and JBIR-22, have emerged as potent inhibitors. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory activities of this compound and JBIR-22 against PAC3 homodimerization reveals their high potency. Both compounds have been evaluated using a similar in vitro protein fragment complementation assay (PCA), providing a solid basis for comparison.
| Compound | Target | IC50 Value (nM) | Source |
| This compound | PAC3 Homodimer PPI | 20-40 | [1] |
| JBIR-22 | PAC3 Homodimer PPI | 200 |
Note: The IC50 value for this compound is reported as 20 nM for the natural product and 40 nM for the synthesized material.[1]
Mechanism of Action: A Tale of Disruption
This compound and JBIR-22, while both targeting the same protein-protein interaction (PPI), exhibit a nuanced mechanism of action. Their primary function is to disrupt the formation of the PAC3 homodimer, a crucial step in the assembly of the 20S proteasome.
This compound has been shown to bind to the PAC3 homodimer and actively promote its dissociation into monomeric units. This mechanism is considered relatively rare for a PPI inhibitor and highlights a unique mode of action.
JBIR-22 also effectively inhibits the homodimerization of PAC3, as demonstrated by the protein fragment complementation assay. While the precise mechanism of dissociation promotion, as described for this compound, has not been as extensively detailed for JBIR-22 in the available literature, its potent inhibitory effect is evident.
The following diagram illustrates the inhibitory action of these compounds on the PAC3 signaling pathway.
Experimental Protocols
The inhibitory activities of both this compound and JBIR-22 were determined using a protein fragment complementation assay (PCA). This technique is a powerful tool for studying protein-protein interactions in a cellular context.
Protein Fragment Complementation Assay (PCA)
Principle: The PCA is based on the rationale that two interacting proteins can bring together two fragments of a reporter protein, leading to the reconstitution of its function. In the case of this compound and JBIR-22, the reporter protein used was the monomeric Kusabira-Green fluorescent protein (mKG).
Methodology:
-
Vector Construction: Two constructs are created. In the first, one PAC3 protein is fused to the N-terminal fragment of mKG. In the second, another PAC3 protein is fused to the C-terminal fragment of mKG.
-
Co-expression: These constructs are co-expressed in a suitable cell line (e.g., HEK293 cells).
-
Homodimerization and Fluorescence: If the two PAC3 proteins interact to form a homodimer, the N- and C-terminal fragments of mKG are brought into close proximity, allowing them to refold and reconstitute the fluorescent protein. This results in a measurable fluorescent signal.
-
Inhibitor Screening: The test compounds (this compound or JBIR-22) are added to the cell culture.
-
Quantification of Inhibition: A decrease in the fluorescent signal in the presence of the compound indicates inhibition of the PAC3-PAC3 interaction. The half-maximal inhibitory concentration (IC50) is then calculated by measuring the fluorescence at various inhibitor concentrations.
The general workflow for this assay is depicted below.
References
Validating the Binding Site of Thielocin B1 on the Proteasome Assembly Chaperone PAC3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding site of Thielocin B1 on the proteasome assembly chaperone 3 (PAC3). This compound is a natural product that has been identified as a potent inhibitor of the homodimerization of PAC3, a critical step in the assembly of the 20S proteasome. Understanding the precise binding interaction is crucial for the development of novel therapeutics targeting proteasome biogenesis, a pathway often upregulated in cancer.
Executive Summary
This compound stands out as a selective inhibitor of the PAC3-PAC3 protein-protein interaction (PPI). Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and in silico modeling confirms that this compound targets the interface of the PAC3 homodimer, leading to its dissociation. This guide will delve into the quantitative data supporting this mechanism, outline the detailed experimental protocols for its validation, and discuss the landscape of alternative inhibitors.
Data Presentation: this compound and its Analogs
This compound demonstrates high potency in disrupting the PAC3 homodimer. Structure-activity relationship (SAR) studies have revealed that the unique bent structure of this compound, along with its terminal carboxylic acid groups and the methyl groups on the diphenyl ether moiety, are critical for its inhibitory activity.[1][2]
| Compound | IC50 (µM) for PAC3 Homodimer Disruption | Key Structural Features |
| This compound (Natural) | 0.020 | Bent diphenyl ether core, two terminal carboxylic acids, specific methylation pattern. |
| This compound (Synthetic) | 0.040 | Identical to the natural product. |
| Analog (Linear Core) | Reduced Activity | Lacks the crucial bent conformation. |
| Analog (Esterified Carboxyl Groups) | Reduced Activity | Highlights the importance of the free carboxylic acids for interaction. |
Comparative Analysis: The Search for Alternatives
A significant challenge in targeting the PAC3 homodimer is the apparent lack of a well-defined binding pocket, a common characteristic of many protein-protein interfaces. To date, this compound is the only potent and selective small molecule inhibitor described in the scientific literature for this specific interaction. The absence of other reported inhibitors underscores the novelty of this compound's mechanism and the difficulty in targeting such PPIs.
The discovery of this compound was the result of a high-throughput screen of a natural product library.[3] This suggests that nature-inspired scaffolds may be a promising avenue for identifying new PAC3 dimerization inhibitors.
Experimental Protocols
Validating the binding of a small molecule to a protein-protein interface requires a combination of biophysical and computational techniques. The following are detailed methodologies for the key experiments used to characterize the this compound-PAC3 interaction.
NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful method to map the binding site of a ligand on a protein at atomic resolution. By monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the ligand, the residues involved in the interaction can be identified.
Protocol:
-
Protein Preparation: Express and purify ¹⁵N-labeled PAC3 protein. The purity should be >95% as determined by SDS-PAGE.
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of ¹⁵N-PAC3 (e.g., 100 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) and increasing concentrations of this compound (from 0 to 2-3 molar equivalents).
-
NMR Data Acquisition: Record a series of 2D ¹H-¹⁵N HSQC spectra for each titration point on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Process the spectra and overlay them to observe chemical shift changes for each amino acid residue. Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.2).
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the PAC3 homodimer to visualize the binding interface.
Paramagnetic Relaxation Enhancement (PRE)
PRE is an NMR technique that provides long-range distance information between a paramagnetic center and nearby nuclei. By attaching a spin label to this compound, one can observe the attenuation of NMR signals from PAC3 residues in close proximity to the bound inhibitor.
Protocol:
-
Synthesis of Spin-Labeled this compound: Synthesize a derivative of this compound that incorporates a stable radical, such as a nitroxide spin label (e.g., PROXYL), at a position that is not critical for binding.
-
Sample Preparation: Prepare two NMR samples of ¹⁵N-PAC3. To one, add the spin-labeled this compound (paramagnetic sample). To the other, add the spin-labeled this compound that has been reduced to its diamagnetic state (e.g., by adding ascorbic acid) as a control.
-
NMR Data Acquisition: Record 2D ¹H-¹⁵N HSQC spectra for both the paramagnetic and diamagnetic samples.
-
Data Analysis: Calculate the peak intensity ratio (Ipara/Idia) for each residue. Residues with a significantly reduced intensity in the paramagnetic sample are in close spatial proximity to the bound spin-labeled inhibitor.
-
Distance Restraints: The PRE effect is proportional to 1/r⁶, where r is the distance between the paramagnetic center and the nucleus. This relationship can be used to generate distance restraints for structural modeling.
In Silico Docking
Molecular docking simulations can provide a structural model of the this compound-PAC3 complex and help to rationalize the experimental data.
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the PAC3 homodimer from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and assign appropriate charges and protonation states.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound at the interface of the PAC3 homodimer. Define a search space that encompasses the entire dimer interface.
-
Pose Analysis and Scoring: Analyze the predicted binding poses based on their docking scores and clustering. The best poses should be consistent with the experimental data from NMR titration and PRE.
-
Interaction Analysis: Examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the residues of the PAC3 homodimer in the predicted binding model.
Signaling Pathway and Mechanism of Action
This compound acts by disrupting a key protein-protein interaction in the proteasome assembly pathway. The PAC3 homodimer is thought to be an important intermediate in the formation of the α-ring of the 20S proteasome. By binding to the interface of the PAC3 homodimer, this compound promotes its dissociation into monomers, thereby inhibiting the subsequent steps of proteasome biogenesis.[4]
References
Phenotypic Screening with Thielocin B1: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Thielocin B1 in phenotypic screening strategies. While direct comparative experimental data for this compound against other specific proteasome assembly chaperone inhibitors in broad phenotypic screens is not extensively available in public literature, this document outlines a framework for such comparisons. We will explore the mechanism of this compound, propose a detailed experimental protocol for its use in phenotypic screening, and compare its expected functional outcomes with those of established proteasome inhibitors.
Introduction to this compound: A Novel Protein-Protein Interaction Inhibitor
This compound is a natural product that has been identified as a potent and specific inhibitor of the protein-protein interaction (PPI) between two units of the Proteasome Assembling Chaperone 3 (PAC3). By binding to the PAC3 homodimer interface, this compound prevents the proper assembly of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for regulated protein degradation.[1][2][3][4] This unique mechanism of action distinguishes it from clinically approved proteasome inhibitors that typically target the catalytic activity of the assembled proteasome.
The disruption of proteasome assembly is anticipated to lead to a range of cellular phenotypes, making this compound an intriguing candidate for phenotypic screening to uncover novel therapeutic applications.
Mechanism of Action and Signaling Pathway
This compound's primary molecular target is the PAC3 homodimer. PACs are crucial for the proper formation of the proteasome's core particle. By inhibiting the dimerization of PAC3, this compound is expected to disrupt the proteasome assembly cascade, leading to a reduced pool of functional proteasomes. This, in turn, would result in the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in sensitive cell lines.
Comparative Analysis: this compound vs. Catalytic Proteasome Inhibitors
For a comprehensive understanding, we compare the expected effects of this compound with a well-established class of proteasome inhibitors that target its catalytic activity, such as Bortezomib.
| Feature | This compound (Proteasome Assembly Inhibitor) | Bortezomib (Catalytic Proteasome Inhibitor) |
| Primary Target | PAC3 Homodimer (Protein-Protein Interaction) | 20S Proteasome β5 subunit (Catalytic Site) |
| Mechanism | Inhibits proteasome biogenesis | Inhibits proteolytic activity of assembled proteasomes |
| Onset of Action | Potentially slower, dependent on proteasome turnover rate | Rapid inhibition of proteasome activity |
| Specificity | High for PAC3 | Can have off-target effects on other proteases |
| Cellular Phenotype | Accumulation of ubiquitinated proteins, ER stress, apoptosis | Accumulation of ubiquitinated proteins, ER stress, apoptosis |
| Potential Advantages | Novel mechanism may overcome resistance to catalytic inhibitors | Well-characterized, clinically validated |
| Potential Disadvantages | Less understood, potential for unforeseen off-target effects related to PAC3 function | Known toxicities, development of resistance |
Proposed Phenotypic Screening Protocol with this compound
This section outlines a detailed protocol for a high-content phenotypic screen to identify cellular contexts where this compound exhibits significant activity.
Experimental Workflow
Detailed Methodologies
Cell Lines and Culture:
-
A panel of human cancer cell lines (e.g., multiple myeloma, breast cancer, lung cancer lines) and a non-transformed control cell line (e.g., hTERT-RPE1) should be used.
-
Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
For screening, cells are seeded in 384-well, black-walled, clear-bottom imaging plates at a density that ensures they are in a logarithmic growth phase at the time of analysis.
Compound Preparation and Treatment:
-
This compound and a reference compound (e.g., Bortezomib) are serially diluted in DMSO to create a concentration range (e.g., 1 nM to 10 µM).
-
A DMSO-only control should be included.
-
Compounds are added to the cell plates using an automated liquid handler to ensure consistency.
High-Content Imaging and Analysis:
-
After the incubation period, cells are fixed, permeabilized, and stained with a panel of fluorescent dyes and antibodies. A suggested staining panel includes:
-
Hoechst 33342: To label nuclei and assess cell number and nuclear morphology.
-
Phalloidin-Alexa Fluor 488: To label F-actin and assess cell shape and cytoskeletal organization.
-
Anti-Ubiquitin antibody (e.g., FK2 clone) with a secondary Alexa Fluor 568: To quantify the accumulation of ubiquitinated proteins.
-
Anti-CHOP antibody with a secondary Alexa Fluor 647: To measure the induction of the unfolded protein response.
-
-
Plates are imaged on a high-content imaging system, acquiring images in multiple channels for each well.
-
Image analysis software is used to segment cells and extract quantitative features related to cell morphology, intensity of fluorescent stains, and texture.
Expected Phenotypic Readouts and Comparative Data
The following table summarizes the expected outcomes from a phenotypic screen with this compound compared to a catalytic proteasome inhibitor.
| Phenotypic Parameter | Expected Effect of this compound | Expected Effect of Bortezomib | Rationale |
| Cell Viability (e.g., IC50) | Cell line-dependent decrease | Cell line-dependent decrease | Both disrupt proteostasis, leading to cell death. |
| Nuclear Size & Morphology | Potential for nuclear condensation (apoptosis) | Nuclear condensation (apoptosis) | A common indicator of apoptosis. |
| Accumulation of Ubiquitinated Proteins | Dose-dependent increase | Dose-dependent increase | A direct consequence of impaired proteasome function. |
| Induction of CHOP (UPR marker) | Dose-dependent increase | Dose-dependent increase | Accumulation of misfolded proteins triggers the UPR. |
| Cytoskeletal Changes | Alterations in cell shape and actin organization | Alterations in cell shape and actin organization | Disruption of protein homeostasis can impact the cytoskeleton. |
| Cell Cycle Arrest | G2/M or G1 arrest | G2/M or G1 arrest | Key cell cycle regulators are degraded by the proteasome. |
Logical Framework for Hit Prioritization
Following a phenotypic screen, a logical workflow is necessary to prioritize compounds for further investigation.
Conclusion
This compound represents a promising tool for phenotypic screening due to its novel mechanism of action targeting proteasome assembly. While direct comparative data is still emerging, the experimental framework and expected outcomes presented in this guide provide a solid foundation for researchers to design and interpret phenotypic screens involving this compound and to compare its effects with other modulators of the ubiquitin-proteasome system. The use of high-content imaging and multi-parametric analysis will be crucial in elucidating the unique cellular signatures induced by this class of compounds and in identifying novel therapeutic opportunities.
References
- 1. Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview | MDPI [mdpi.com]
- 4. Multiple Assembly Chaperones Govern Biogenesis of the Proteasome Regulatory Particle Base - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
